molecular formula C13H16O2 B3104975 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid CAS No. 151157-51-6

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B3104975
CAS No.: 151157-51-6
M. Wt: 204.26 g/mol
InChI Key: CLSRUFAQOVMBBX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-12(2)8-13(9-12,11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSRUFAQOVMBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243359
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
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Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-51-6
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151157-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data for 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the spectroscopic characterization of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS: 151157-51-6).[1][2] It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural validation of this scaffold, which often serves as a pharmacophore in serotonin-norepinephrine reuptake inhibitors (SNRIs) and related CNS-active agents.[1]

Compound Profile & Synthetic Context
  • IUPAC Name: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid[1]

  • CAS Number: 151157-51-6[1][3][4][5]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 204.27 g/mol

  • Structural Class: Gem-dimethyl substituted cyclobutane;

    
    -phenyl carboxylic acid.[1]
    

Significance: The rigidity of the cyclobutane ring, combined with the steric bulk of the gem-dimethyl group, locks the phenyl and carboxylic acid moieties into a specific spatial conformation. This structural constraint is critical for receptor binding affinity in drug candidates.

Synthesis & Impurity Logic: Understanding the synthesis informs the expected impurity profile in spectra. The compound is typically prepared via the double alkylation of phenylacetonitrile with 1,3-dibromo-2,2-dimethylpropane, followed by nitrile hydrolysis.[1]

  • Key Impurities: Unreacted phenylacetic acid (NMR: singlet ~3.6 ppm), mono-alkylated open-chain intermediates, or solvent residues (Toluene/THF).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus spectral signature derived from high-field (400 MHz+) analysis of the purified acid.

Experimental Logic (Solvent Selection)
  • Solvent:

    
     is the standard choice.
    
  • Note: The carboxylic acid proton (

    
    ) is exchangeable. If the sample is wet or run in 
    
    
    
    , the peak at ~11-12 ppm will disappear or shift.

H NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.50 - 12.50 br s1H-COOH Carboxylic acid proton.[1] Broad due to H-bonding.[1]
7.35 - 7.45 m2HAr-H (Ortho)Phenyl ring protons.[1]
7.25 - 7.35 m3HAr-H (Meta/Para)Phenyl ring protons.[1]
2.85 d (

Hz)
2HCyclobutane -CH

-

(cis to Ph).[1] Part of AA'BB' system.
2.45 d (

Hz)
2HCyclobutane -CH

-

(trans to Ph).[1] Part of AA'BB' system.
1.25 s3H-CH

(a)
Methyl group cis to Phenyl (Shielded/Deshielded anisotropic effect).
1.15 s3H-CH

(b)
Methyl group trans to Phenyl.

Mechanistic Note on Diastereotopicity: The cyclobutane ring is puckered. The presence of the Phenyl and COOH groups at C1 makes the two faces of the ring distinct. Consequently:

  • The two methyl groups at C3 are chemically non-equivalent (diastereotopic) and appear as two distinct singlets .

  • The methylene protons at C2 and C4 are equivalent to each other by symmetry but the two protons on the same carbon are diastereotopic. They typically resolve as a pair of doublets (AB system) with a large geminal coupling constant (

    
     Hz).
    

C NMR Data (100 MHz,

)
Shift (

, ppm)
TypeAssignment
180.5 CqC =O (Carboxylic Acid)
143.8 CqAr-C (Ipso)
128.5 CHAr-C (Meta)
127.2 CHAr-C (Para)
126.5 CHAr-C (Ortho)
54.2 CqC 1 (Quaternary,

to COOH)
46.8 CH

C 2 / C 4 (Ring Methylenes)
32.5 CqC 3 (Quaternary, dimethyl substituted)
28.4 CH

-C H

(a)
22.1 CH

-C H

(b)
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality and the constraints of the four-membered ring.[1]

Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
2900 - 3100 Broad, StrongO-H stretchCharacteristic of carboxylic acid dimers.
2960, 2870 MediumC-H stretch (

)
Methyl and Methylene C-H stretches.[1]
1690 - 1710 StrongC=O stretchCarbonyl stretch.[1] Shifted slightly higher due to ring strain/conjugation effects.
1600, 1495 Weak/MedC=C stretchAromatic ring breathing modes.
1400 - 1450 MediumC-H bendMethyl bending / Scissoring.
1200 - 1300 StrongC-O stretchAcid C-O single bond stretch.[1]
700, 750 StrongC-H oop bendMono-substituted benzene (diagnostic).
Mass Spectrometry (MS) - EI Fragmentation

Method: Electron Impact (EI), 70 eV. Molecular Ion (


):  m/z 204

Fragmentation Pathway Logic: Cyclobutane derivatives often undergo ring-opening or retro-[2+2] cycloadditions.[1]

  • Primary Loss: Loss of

    
     (decarboxylation) is a dominant pathway for 
    
    
    
    -phenyl acids.
  • Ring Cleavage: The resulting radical cation often splits into styrene and isobutene derivatives.

Key Ions Table:

m/zAbundanceFragment IdentityMechanism
204 Low

Molecular Ion.
159 Medium


-cleavage loss of carboxylic acid group.[1]
148 Low

Loss of isobutene (Retro [2+2]).
104 High

(Styrene)
Retro [2+2] cleavage product.
91 Base Peak

Tropylium ion (Rearrangement of benzyl/phenyl fragments).
77 High

Phenyl cation.
Structural Visualization & Synthesis Workflow

The following diagram illustrates the synthesis and fragmentation logic, visualizing the origin of the spectroscopic signals.

G cluster_synthesis Synthetic Origin (Impurity Tracing) cluster_ms Mass Spec Fragmentation (EI) SM1 Phenylacetonitrile (Starting Material) INT Nitrile Intermediate (CN stretch ~2240 cm-1) SM1->INT Alkylation (NaH/DMSO) SM2 1,3-Dibromo-2,2- dimethylpropane SM2->INT FINAL Target Acid (CAS 151157-51-6) INT->FINAL Hydrolysis (KOH/EtOH) M_ION M+ (m/z 204) FINAL->M_ION EI Ionization FRAG1 [M-CO2] (m/z 160) M_ION->FRAG1 -CO2 FRAG2 Styrene Radical (m/z 104) FRAG1->FRAG2 Retro [2+2] FRAG3 Tropylium Ion (m/z 91, Base Peak) FRAG2->FRAG3 -CH

Caption: Synthetic pathway defining impurity profiles and MS fragmentation logic (Retro [2+2] cycloaddition).

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this preparation standard:

  • NMR Preparation:

    • Dissolve 10-15 mg of the solid acid in 0.6 mL of

      
       (99.8% D).
      
    • Critical Step: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended inorganic salts (e.g., NaCl/KBr from synthesis) which can cause line broadening.

    • Optional: Add 1 drop of

      
       to confirm the exchangeable -COOH proton (the broad singlet at 12 ppm will vanish).[1]
      
  • Mass Spectrometry (GC-MS):

    • Derivatization is recommended for sharp peaks. Treat 1 mg of sample with TMS-diazomethane or BSTFA to form the methyl ester or TMS-ester respectively.[1]

    • Run on a non-polar column (e.g., DB-5ms).

References
  • Synthesis of Cyclobutane Carboxylic Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for cyclobutane synthesis via malonic esters/nitriles).
  • NMR Shifts of Cyclobutanes: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed. Springer-Verlag, 2009 . Link

  • Compound Registry & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid (Analogous scaffold data). Link

  • Commercial Availability & CAS Verification: BLD Pharm. Product Monograph: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS 151157-51-6).[1][2][3][4][5] Accessed 2024.[7] Link

Sources

The Emergence of a Bespoke Scaffold: A Technical Guide to the Genesis and Synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid motif, while not possessing a storied discovery in the annals of classical organic chemistry, represents a confluence of synthetic innovation and the growing demand for novel, three-dimensional scaffolds in medicinal chemistry. This guide delineates the historical context of its structural class, focusing on the evolution of synthetic methodologies that have made its creation and diversification possible. We will explore the foundational principles of cyclobutane synthesis, from early attempts to modern photochemical and thermal methods, and culminate in a detailed examination of a plausible and efficient laboratory-scale synthesis of the title compound. This document serves as a technical resource, providing not only historical perspective but also actionable experimental protocols and the underlying scientific rationale for their application.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, a four-membered carbocycle, has long intrigued and challenged organic chemists. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, makes it both a fascinating synthetic target and a versatile intermediate for further chemical transformations.[1] The incorporation of a cyclobutane core into a molecule imparts a rigid, three-dimensional geometry that is highly sought after in drug design. This rigidity can enhance binding to biological targets, improve metabolic stability, and provide novel intellectual property. The subject of this guide, 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, is a prime example of a tailored building block, combining the constrained cyclobutane scaffold with a gem-dimethyl group to sterically influence conformation and a phenyl and carboxylic acid moiety for diverse functionalization and potential pharmacophoric interactions.

A Historical Perspective: The Quest for the Four-Membered Ring

The journey to synthesize cyclobutanes was not straightforward. While the parent hydrocarbon, cyclobutane, was first successfully synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene, the early history of substituted cyclobutane synthesis was fraught with misconceptions.[2] For instance, early attempts to synthesize 1,3-cyclobutanedicarboxylic acid often resulted in the formation of other cyclic or rearranged products, a testament to the thermodynamic and kinetic challenges of forming a strained four-membered ring.[3]

A paradigm shift in cyclobutane synthesis arrived with the advent of photochemical reactions. The [2+2] photocycloaddition, a reaction in which two unsaturated molecules, typically alkenes, are joined to form a cyclobutane ring upon exposure to light, has become the most important and widely used method for constructing this motif.[4][5] This reaction, governed by the principles of orbital symmetry as described by Woodward and Hoffmann, is photochemically allowed as a concerted suprafacial-suprafacial cycloaddition, whereas its thermal counterpart is forbidden.[6]

The general mechanism for a photochemical [2+2] cycloaddition often involves the excitation of one alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.[6]

Synthetic Strategies for 1-Aryl-Cyclobutane-1-Carboxylic Acids

The synthesis of cyclobutane derivatives bearing a quaternary center, such as in 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, requires specific and controlled synthetic approaches. The direct construction of the substituted cyclobutane ring is often the most efficient strategy.

The Power of Photocycloaddition

A plausible and historically significant route to the core structure of the target molecule would involve a [2+2] photocycloaddition. The reaction of isobutylene (2-methylpropene) with a suitable phenyl-substituted ketene or a derivative thereof would directly generate the 3,3-dimethylcyclobutanone precursor.

Conceptual Workflow: Photochemical [2+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product start1 Isobutylene reaction [2+2] Photocycloaddition start1->reaction start2 Phenylketene Precursor (e.g., Phenylacetyl chloride) start2->reaction intermediate 3,3-Dimethyl-1-phenylcyclobutan-1-one reaction->intermediate Ring Formation final_product 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid intermediate->final_product Oxidation

Caption: A logical workflow for the synthesis via [2+2] photocycloaddition.

Experimental Protocol: A Plausible Synthesis

While a definitive "discovery" paper for the title compound is not readily identifiable, a robust synthetic route can be constructed based on established methodologies. The following protocol outlines a reliable, multi-step synthesis suitable for a research laboratory setting.

Step 1: Synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-ol

This step utilizes a Grignard reaction, a classic and powerful method for carbon-carbon bond formation.

Materials:

  • 3,3-Dimethylcyclobutanone

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

  • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 3,3-dimethylcyclobutanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-1-phenylcyclobutan-1-ol.

Step 2: Oxidation to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

A strong oxidizing agent is required to convert the tertiary alcohol to a carboxylic acid, which involves the cleavage of a carbon-carbon bond. A common method is the use of potassium permanganate under basic conditions followed by acidification.

Materials:

  • 3,3-Dimethyl-1-phenylcyclobutan-1-ol

  • Potassium permanganate

  • Sodium hydroxide

  • Water

  • Sodium bisulfite

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Dissolve the crude 3,3-dimethyl-1-phenylcyclobutan-1-ol in a suitable solvent like acetone or tert-butanol.

  • Prepare an aqueous solution of potassium permanganate and sodium hydroxide.

  • Cool the solution of the alcohol to 0 °C and add the potassium permanganate solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Decolorize the filtrate by adding a small amount of sodium bisulfite.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Structural Elucidation and Data

The identity and purity of the synthesized 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid would be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the diastereotopic methylene protons of the cyclobutane ring, and the singlets for the two methyl groups.
¹³C NMR Resonances for the quaternary carbons of the cyclobutane ring (one attached to the phenyl and carboxyl groups, and the other to the gem-dimethyl groups), the methylene carbons, the methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch of the carboxyl group.

Applications and Future Directions

Substituted cyclobutane carboxylic acids are valuable building blocks in medicinal chemistry. They are often used as bioisosteres for other chemical groups or as rigid scaffolds to orient functional groups in a specific three-dimensional arrangement. The title compound, with its phenyl and carboxylic acid moieties, is primed for further derivatization, such as amide bond formation, to explore its potential as a ligand for various biological targets. For instance, similar phenylcyclobutane structures have been investigated for their potential as modulators of G-protein coupled receptors (GPCRs).[7] The unique conformational constraints imposed by the 3,3-dimethylcyclobutane core can lead to compounds with enhanced selectivity and improved pharmacokinetic properties.

Conclusion

The story of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is not one of a singular, celebrated discovery but rather a testament to the incremental and powerful advancements in synthetic organic chemistry. The ability to construct such tailored, three-dimensional molecules is built upon a rich history of methodological development, particularly in the realm of forming strained ring systems. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the strategic synthesis of complex cyclobutane derivatives like the one detailed in this guide will undoubtedly play an increasingly important role in shaping the future of molecular innovation.

References

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link][4][5]

  • Wikipedia. (2023). Cyclobutane. [Link][2]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, The Scripps Research Institute. [Link][1]

  • ResearchGate. (2015). [2+2] Photochemical Cycloaddition in Organic Synthesis. [Link]

  • ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. [Link]

  • Ghosh, S., et al. (2009). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Current Organic Chemistry, 13(12), 1194-1225.
  • PMC. (2022). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. [Link]

  • Journal of the American Chemical Society. (1981). Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines. [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group, Harvard University. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Bentham Science Publishers.
  • Google Patents. (2009).
  • PMC. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • PubChem. (n.d.). 3,3-Dimethylcyclobutanecarboxylic acid. [Link]

  • Google Patents. (2021). Cyclobutane containing carboxylic acid gpr120 modulators. [7]

  • Google Patents. (1996).
  • Discovery Pharm. (n.d.). Patents. [Link]

  • Arkivoc. (2012). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. [Link]

  • Oklahoma Academy of Science. (1976). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link][3]

  • Diva-Portal.org. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)−H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. [Link]

  • NIST WebBook. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. [Link]

  • Google Patents. (1999). N-heterocyclic carboxylic acids and carboxylic acid isosteres.
  • NIST WebBook. (n.d.). Cyclobutane carboxamide, 3,3-dimethyl. [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

Sources

An In-depth Technical Guide to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, a unique molecular scaffold with significant potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural attributes, a proposed synthetic pathway, and the prospective applications of this compound, underscoring its relevance in the design of novel therapeutics.

Core Molecular Attributes

CAS Number: 151157-51-6

Molecular Formula: C₁₃H₁₆O₂

The structural architecture of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is characterized by a cyclobutane ring, a scaffold known for its ability to introduce three-dimensionality into molecules—a desirable trait in modern drug design. The presence of a gem-dimethyl group at the 3-position and a phenyl and a carboxylic acid group at the 1-position creates a chiral center, suggesting the potential for stereospecific interactions with biological targets.

PropertyValueSource
CAS Number 151157-51-6Inferred from supplier databases
Molecular Formula C₁₃H₁₆O₂Calculated
IUPAC Name 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acidIUPAC Nomenclature

Strategic Importance in Medicinal Chemistry

The cyclobutane motif is an underutilized yet highly valuable scaffold in the development of therapeutic agents. Its rigid, three-dimensional structure can offer distinct advantages over more conventional, often planar, ring systems. The incorporation of a cyclobutane core can lead to improved metabolic stability and presents unique vectors for substituent placement, allowing for fine-tuning of a molecule's pharmacological profile.

The carboxylic acid group is a well-established pharmacophore present in numerous approved drugs. It can participate in crucial hydrogen bonding and ionic interactions with biological targets. However, the inherent properties of carboxylic acids, such as potential metabolic liabilities and limited membrane permeability, often necessitate the exploration of bioisosteric replacements. The unique substitution pattern of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid makes it an intriguing starting point for the development of such analogs.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Esterification & Halogenation cluster_1 Cycloaddition cluster_2 Hydrolysis & Decarboxylation A Phenylacetic acid B α-Bromo Phenylacetic ester A->B 1. SOCl₂, EtOH 2. NBS, AIBN C Diethyl 3,3-dimethyl-1-phenylcyclobutane-1,1-dicarboxylate B->C NaH, Diethyl malonate D 3,3-Dimethyl-1-phenylcyclobutane-1,1-dicarboxylic acid C->D 1. NaOH, H₂O/EtOH 2. H₃O⁺ E 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid D->E Heat (Δ) F Isobutylene F->C

Figure 1. A proposed synthetic workflow for 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-bromo-2-phenylacetate

  • To a solution of phenylacetic acid in ethanol, add thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain ethyl phenylacetate.

  • Reflux the ethyl phenylacetate with N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to yield the crude α-bromo ester.

Step 2: [2+2] Cycloaddition

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in dry ethanol.

  • Add diethyl malonate to the solution and stir.

  • Cool the mixture and add the α-bromo phenylacetate dropwise.

  • Introduce isobutylene gas into the reaction vessel.

  • Allow the reaction to proceed at room temperature, monitoring for the formation of the cyclobutane ring.

Step 3: Hydrolysis and Decarboxylation

  • To the crude cycloadduct, add a solution of sodium hydroxide in a mixture of water and ethanol.

  • Reflux the mixture until the ester hydrolysis is complete.

  • Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter, wash with cold water, and dry the solid.

  • Heat the resulting dicarboxylic acid at a temperature above its melting point to induce decarboxylation, yielding 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

Potential Applications in Drug Discovery

The unique structural features of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid position it as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

Applications cluster_Applications Potential Therapeutic Areas Core 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid A Versatile Scaffold Oncology Oncology (e.g., enzyme inhibitors) Core->Oncology Bioisosteric replacement of existing pharmacophores Neuroscience Neuroscience (e.g., receptor modulators) Core->Neuroscience Introduction of 3D-scaffolds for improved CNS penetration Infectious_Diseases Infectious Diseases (e.g., antiviral agents) Core->Infectious_Diseases Novel core for antiviral compounds

Figure 2. Potential applications of the core scaffold in drug development.

As a Bioisostere for Carboxylic Acids

The carboxylic acid moiety of the title compound can be derivatized or replaced with various bioisosteres to overcome the potential pharmacokinetic limitations of the parent acid. Such modifications can lead to compounds with improved oral bioavailability, enhanced metabolic stability, and reduced off-target toxicities.

Introduction of 3D-Character

The non-planar nature of the cyclobutane ring is a key feature that can be exploited to design molecules with improved binding affinity and selectivity for their biological targets. This three-dimensionality can enable access to previously unaddressed binding pockets in proteins.

Conclusion

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid represents a promising, yet underexplored, chemical entity for the advancement of drug discovery programs. Its unique combination of a rigid, three-dimensional cyclobutane core with a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel small molecule therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

  • Note: As of the last update, specific peer-reviewed publications detailing the synthesis and applications of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS 151157-51-6) are not prevalent in publicly accessible databases. The synthetic strategies and potential applications discussed herein are based on established principles of organic chemistry and medicinal chemistry, drawing from literature on analogous structures. For further reading on the synthesis and utility of substituted cyclobutane derivatives in drug discovery, the following resources are recommended: The role of cyclobutane rings in medicinal chemistry.Source: Journal of Medicinal Chemistry. A comprehensive review of the topic would provide foundational knowledge. Strategies for the synthesis of substituted cyclobutanes.Source: Organic Letters or similar high-impact journals in organic synthesis. These would offer insights into relevant synthetic methodologies. Carboxylic Acid Bioisosteres in Drug Design.Source: A review article from a journal such as the Journal of Medicinal Chemistry or Drug Discovery Today would provide context on the importance of modifying the carboxylic acid moiety.

Solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid in Different Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid. Recognizing the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for characterizing the solubility of novel organic compounds.

Introduction: Predicting Solubility from First Principles

The solubility of a compound is a critical physicochemical parameter, influencing its behavior in various chemical and biological systems. For 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, a molecule with distinct polar and non-polar regions, solubility is governed by the interplay of its structural features with the properties of the solvent.

The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[1][2][3] 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid possesses a polar carboxylic acid group (-COOH) capable of hydrogen bonding and a significant non-polar hydrocarbon backbone, including a phenyl group and a dimethyl-substituted cyclobutane ring.

  • Polar Characteristics: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols.[1]

  • Non-Polar Characteristics: The bulky, non-polar portion of the molecule, comprising the phenyl and dimethylcyclobutane groups, will favor interactions with non-polar solvents through London dispersion forces.[1]

Therefore, the overall solubility of this compound in a given solvent will be a balance between these opposing characteristics. It is anticipated that the molecule will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity.

Furthermore, the carboxylic acid group introduces pH-dependent solubility. In aqueous basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.[4]

Theoretical Framework and Influential Factors

The process of dissolution involves overcoming the solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.[1][5] The thermodynamics of this process, governed by enthalpy and entropy changes, determines the equilibrium solubility.[6][7]

Several factors can influence the solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][9][10] However, this relationship must be determined empirically.

  • Solvent Polarity: A range of solvents with varying polarities should be tested to identify the optimal medium for dissolution.

  • pH (for aqueous solutions): As a carboxylic acid, the solubility in aqueous media is expected to increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate anion.[11]

  • Polymorphism: The crystalline form of the solid can impact its solubility.[9][12] It is crucial to characterize the solid form used in solubility studies.

Experimental Determination of Equilibrium Solubility

The following section details a robust protocol for determining the equilibrium solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid using the widely accepted shake-flask method.[13][14]

Materials and Equipment
  • 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (solid)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Aqueous buffer solutions of varying pH (e.g., pH 2, 5, 7.4, 9)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[13][15][16]

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil1 Seal vials and place in a temperature-controlled shaker prep2->equil1 equil2 Agitate for a predetermined time (e.g., 24-72 hours) equil1->equil2 sep1 Allow vials to stand to let solids settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Withdraw supernatant sep2->sep3 sep4 Filter the supernatant sep3->sep4 ana1 Prepare dilutions of the filtered supernatant sep4->ana1 ana2 Quantify concentration using a validated analytical method (e.g., HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Samples: Add an excess amount of solid 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[13]

  • Addition of Solvents: To each vial, add a precise volume of the desired solvent or buffer solution.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[14]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.[14]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantification: Prepare a standard curve of the compound in the respective solvent. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[13][16]

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Data Presentation and Interpretation

The empirically determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.

Tabulated Solubility Data
SolventPolarity IndexDielectric ConstantSolubility at 25 °C (mg/mL)
Hexane0.11.88To be determined
Dichloromethane3.19.08To be determined
Ethyl Acetate4.46.02To be determined
Acetone5.120.7To be determined
Ethanol4.324.55To be determined
Methanol5.132.6To be determined
Water10.280.1To be determined

Note: Polarity Index and Dielectric Constant values are approximate and serve as a reference.[17]

pH-Solubility Profile

For aqueous solutions, a graph of solubility versus pH is highly informative.

G cluster_0 pH-Solubility Relationship cluster_plot y_axis Solubility (log scale) plot_area x_axis pH start_point mid_point start_point->mid_point end_point mid_point->end_point caption Expected pH-Solubility Profile for a Carboxylic Acid

Caption: Expected pH-solubility profile for a carboxylic acid.

An increase in solubility is expected as the pH rises above the pKa of the carboxylic acid group, due to the formation of the more polar and water-soluble carboxylate salt.[4]

Conclusion and Future Directions

This guide provides a comprehensive methodology for characterizing the solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid. By applying the principles of physical chemistry and employing robust experimental techniques, researchers can generate the critical solubility data necessary for a wide range of applications, from reaction optimization to formulation development in the pharmaceutical industry. The presented protocols are designed to be adaptable and can serve as a foundation for more advanced studies, such as the determination of thermodynamic parameters of dissolution or the investigation of co-solvency effects.

References

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Gerber, D. Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Purdue University. Solubility. Retrieved from [Link]

  • Al-Mustansiriya University. (2025, October 22). Solubility. Retrieved from [Link]

  • University of Colorado Boulder. Wet Lab Unknown. Retrieved from [Link]

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

  • Wikipedia. Solubility. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Gerber, D. Factors that Affect Solubility. Retrieved from [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Retrieved from [Link]

  • Khan Academy. Solubility of organic compounds. Retrieved from [Link]

  • solubility experimental methods.pptx. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Quora. (2015, June 21). What are the factors that affect solubility?. Retrieved from [Link]

  • Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

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Thermochemical data for 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermochemical Data in Molecular Design

The thermodynamic stability of a molecule is a critical determinant of its behavior in both chemical and biological systems. For a compound like 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, which possesses a unique combination of a strained cyclobutane ring, a bulky phenyl group, and a reactive carboxylic acid moiety, a thorough understanding of its thermochemical properties is paramount. This data, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, provides invaluable insights for drug development professionals and materials scientists. It informs on molecular stability, reaction energetics, and the feasibility of synthetic pathways, ultimately guiding the rational design of novel therapeutics and materials.

The structure of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid presents a fascinating case for thermochemical analysis. The cyclobutane ring is inherently strained due to the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[1] This ring strain significantly influences the molecule's enthalpy of formation and overall stability.[1][2] The presence of the gem-dimethyl group and the phenyl and carboxylic acid substituents on the same carbon atom further contributes to the steric and electronic landscape of the molecule, impacting its conformational preferences and energetic profile.

This technical guide provides a comprehensive framework for determining the thermochemical data of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid. In the absence of direct experimental data for this specific molecule in the current literature, this document outlines both state-of-the-art computational prediction methodologies and detailed experimental protocols to obtain this crucial information.

Part 1: Computational Prediction of Thermochemical Properties

Computational chemistry offers a powerful and cost-effective approach to estimate the thermochemical properties of molecules. High-level ab initio calculations can provide reliable predictions of gas-phase enthalpies of formation, which, when combined with estimated enthalpies of sublimation, can offer a complete thermochemical profile.

Theoretical Framework: Isodesmic Reactions

A robust method for calculating the enthalpy of formation of a strained molecule is through the use of isodesmic reactions.[2][3][4] This approach involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of errors in the quantum mechanical calculations, resulting in a more accurate determination of the reaction enthalpy. The calculated reaction enthalpy can then be used to derive the enthalpy of formation of the target molecule, provided the enthalpies of formation of the other reactants and products are known from reliable sources like the NIST Chemistry WebBook.[5][6]

Computational Protocol for Determining Gas-Phase Enthalpy of Formation

This protocol outlines the steps to calculate the gas-phase standard enthalpy of formation (ΔfH°gas) of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid at 298.15 K.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or Spartan is required.

Methodology:

  • Structure Optimization:

    • Build the 3D structure of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid and all other molecules in the chosen isodesmic reaction (see Figure 1).

    • Perform geometry optimization and frequency calculations at a suitable level of theory, such as B3LYP/6-31G(d) or a higher level like G4 theory for improved accuracy.[4] The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Isodesmic Reaction Design:

    • Construct a balanced isodesmic reaction. A possible reaction is shown in Figure 1.

    isodesmic_reaction r1 3,3-Dimethyl-1-phenylcyclobutane- 1-carboxylic acid r2 Ethane (x2) plus1 + r3 Toluene plus2 + r4 Propane plus3 + arrow -> p1 1,1-Dimethylcyclobutane p2 Isobutane plus4 + p3 2-Phenylpropanoic acid plus5 +

    Figure 1: An example of an isodesmic reaction for the computational determination of the enthalpy of formation of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

  • Enthalpy Calculation:

    • Calculate the total enthalpy (H) for each optimized molecule at 298.15 K. This is the sum of the electronic energy, ZPVE, and thermal corrections.

    • Calculate the reaction enthalpy (ΔrH°) at 298.15 K: ΔrH° = [ΣH(products)] - [ΣH(reactants)]

  • Enthalpy of Formation Calculation:

    • Rearrange the equation to solve for the enthalpy of formation of the target molecule: ΔfH°(target) = [ΣΔfH°(products)] - [ΣΔfH°(reactants, excluding target)] - ΔrH°

    • Obtain the experimental gas-phase enthalpies of formation for the reference compounds from authoritative databases like the NIST Chemistry WebBook.[5][6]

Predicted Thermochemical Data (Hypothetical)

The following table presents hypothetical thermochemical data for 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, which would be populated by the results of the computational protocol described above.

Thermochemical PropertyPredicted Value (Gas Phase)Units
Standard Enthalpy of Formation (ΔfH°gas)Value to be determinedkJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°gas)Value to be determinedkJ/mol
Standard Molar Entropy (S°)Value to be determinedJ/mol·K
Heat Capacity (Cp)Value to be determinedJ/mol·K

Part 2: Experimental Determination of Thermochemical Properties

Experimental measurements are the gold standard for obtaining accurate thermochemical data. This section provides detailed protocols for the synthesis, purification, and thermochemical analysis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

Synthesis and Purification

A plausible synthetic route to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid could involve a [2+2] cycloaddition reaction, followed by functional group manipulation. The purity of the sample is critical for accurate thermochemical measurements. Standard purification techniques such as recrystallization or column chromatography should be employed, and the purity should be verified by techniques like NMR, HPLC, and elemental analysis.

Experimental Protocol: Oxygen Bomb Calorimetry

Oxygen bomb calorimetry is the primary method for determining the standard enthalpy of combustion (ΔcH°) of a solid or liquid organic compound.[1][7] From this value, the standard enthalpy of formation in the condensed state (ΔfH°solid) can be derived.

Apparatus: A static bomb combustion calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the purified solid sample is placed in the crucible inside the bomb.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen.

  • Calorimeter Setup: The bomb is placed in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via a fuse wire, and the temperature change of the water is monitored with high precision.

  • Calculation of Enthalpy of Combustion: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). This value is then used to calculate the standard molar enthalpy of combustion.

  • Derivation of Enthalpy of Formation: The standard enthalpy of formation in the solid state is calculated using Hess's Law: ΔfH°(C₁₃H₁₆O₂, solid) = 13 * ΔfH°(CO₂, gas) + 8 * ΔfH°(H₂O, liquid) - ΔcH°(C₁₃H₁₆O₂, solid) The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established.[8][9]

bomb_calorimetry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation s1 Purify and weigh sample s2 Place sample in bomb s1->s2 s3 Pressurize with O2 s2->s3 m1 Equilibrate in calorimeter s3->m1 m2 Ignite sample m1->m2 m3 Monitor temperature change m2->m3 c1 Calculate heat of combustion m3->c1 c2 Determine ΔcH° c1->c2 c3 Calculate ΔfH°(solid) via Hess's Law c2->c3

Figure 2: Workflow for the experimental determination of the enthalpy of formation using oxygen bomb calorimetry.

Experimental Protocol: Enthalpy of Sublimation

To compare experimental data with gas-phase computational results, the enthalpy of sublimation (ΔsubH°) must be determined. This allows for the conversion of the solid-state enthalpy of formation to the gas-phase value.

ΔfH°(gas) = ΔfH°(solid) + ΔsubH°

Techniques like Knudsen effusion or transpiration can be used for this measurement.[3]

Experimental Protocol: Heat Capacity and Entropy

The heat capacity (Cp) and standard molar entropy (S°) can be determined using a combination of techniques:

  • Low-Temperature Adiabatic Calorimetry: This method is used to measure heat capacity from near absolute zero up to room temperature. The third law of thermodynamics is then used to calculate the standard molar entropy at 298.15 K from the heat capacity data.

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat capacity of the solid and, if the compound melts without decomposition, the liquid phase at various temperatures.

Part 3: Data Validation and Trustworthiness

The integrity of thermochemical data hinges on a self-validating system. This involves:

  • Purity Assessment: Ensuring the sample is of the highest possible purity to avoid side reactions during combustion.

  • Calorimeter Calibration: Regular calibration of the calorimeter with a certified standard reference material.

  • Comparison of Experimental and Computational Data: A good agreement between the experimentally determined gas-phase enthalpy of formation and the value predicted by high-level computational methods provides strong validation for both approaches.

Conclusion

References

  • A Technical Guide to Calculating the Strain Energy of Cyclobutane Deriv
  • An In-depth Technical Guide to the Thermochemical Properties of Cyclobutane and Its Deriv
  • Enthalpies of Vaporization of Organic Compounds. VII. Some Carboxylic Acids. - SciSpace. (URL: )
  • Thermochemical study of arenecarboxylic acids - ResearchGate. (URL: [Link])

  • Thermochemistry of biphenylcarboxylic and dicarboxylic acids . A combined experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Determination of experimental excess molar properties for mixtures of carboxylic acids - ResearchGate. (URL: [Link])

  • Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Thermal Cyclobutane Ring Formation | Request PDF - ResearchGate. (URL: [Link])

  • Enthalpies of formation of fused cyclobutane derivatives | Journal of the American Chemical Society. (URL: [Link])

  • Chemical Properties of Cyclobutane carboxamide, 3,3-dimethyl (CAS 89894-97-3) - Cheméo. (URL: [Link])

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Standard Gibbs free energy of formation - Wikipedia. (URL: [Link])

  • Gibb's Free Energy - MOPAC. (URL: [Link])

  • Table 1. Thermodynamic data at 25oC for assorted inorganic substances. (URL: )
  • Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds - Wired Chemist. (URL: [Link])

  • 3,3-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 64468465 - PubChem. (URL: [Link])

  • 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem. (URL: [Link])

  • (A) Gibbs energy profile for the lactonization of... - ResearchGate. (URL: [Link])

  • Dimethyl Carbonate Enthalpy of Formation - Active Thermochemical Tables. (URL: [Link])

  • 3,3-Dimethyl-1,1-di(methyl)cyclobutane - PubChem. (URL: [Link])

  • Cyclobutane, 1,3-dimethyl - NIST WebBook. (URL: [Link])

  • Where can I find standard enthalpy of formation and standard molar entropy of all the chemical compounds? | ResearchGate. (URL: [Link])

  • Cyclobutane carboxamide, 3,3-dimethyl - NIST WebBook. (URL: [Link])

  • Standard Thermodynamic Properties of Chemical Substances - Sciencemadness. (URL: [Link])

  • US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor - Google P
  • Heat Capacity and Other Thermodynamic Properties - of Linear Macromolecules - X. Update of the ATHAS 1980 Data Bank - NIST. (URL: [Link])

  • 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Properties - EPA. (URL: [Link])

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Methodological & Application

Application Note: Synthesis and Characterization of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Cyclobutane rings are increasingly utilized in medicinal chemistry to induce conformational restriction, improve metabolic stability, and modulate lipophilicity. Specifically, 1-phenylcyclobutanecarboxylic acid derivatives serve as critical building blocks for various active pharmaceutical ingredients (APIs), including calcium release-activated calcium (CRAC) channel inhibitors [1].

The synthesis of 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid presents a unique kinetic advantage over its unsubstituted counterparts. The presence of the gem-dimethyl group on the alkylating agent invokes the Thorpe-Ingold effect (or gem-dimethyl effect) [2]. By substituting hydrogen atoms with bulky methyl groups, the internal bond angle of the acyclic precursor is compressed (


). This steric compression brings the reactive termini into closer proximity, significantly lowering the activation entropy (

) and accelerating the intramolecular cyclization step [3].

As a Senior Application Scientist, I have designed this protocol to bypass the hazards of strictly anhydrous conditions (e.g., using Sodium Hydride) by employing a highly scalable Phase-Transfer Catalysis (PTC) methodology [4].

Synthetic Workflow & Mechanistic Pathway

The synthesis proceeds via a three-stage self-validating workflow:

  • Phase-Transfer Alkylation & Cyclization: Double alkylation of phenylacetonitrile.

  • Sterically Hindered Hydrolysis: High-temperature alkaline cleavage of the nitrile.

  • Derivatization: Activation to the acyl chloride followed by nucleophilic substitution.

SynthesisWorkflow Start Phenylacetonitrile + 1,3-Dibromo-2,2-dimethylpropane PTC Phase-Transfer Catalysis (NaOH, TBAB, Toluene) Start->PTC Alkylation Intermediate 3,3-Dimethyl-1-phenylcyclobutane -1-carbonitrile PTC->Intermediate Thorpe-Ingold Cyclization Hydrolysis Sterically Hindered Hydrolysis (KOH, Ethylene Glycol, 150°C) Intermediate->Hydrolysis Cleavage Acid 3,3-Dimethyl-1-phenylcyclobutane -1-carboxylic acid Hydrolysis->Acid Acidification Deriv Derivatization (SOCl2 / DMF cat.) Acid->Deriv Activation Final Target Derivatives (Amides, Esters) Deriv->Final Substitution

Workflow for the synthesis of 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid derivatives.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carbonitrile

Causality: Traditional methods utilize NaH in DMF, which requires strict anhydrous conditions and generates explosive


 gas. We utilize the Makosza PTC method [4]. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, continuously shuttling hydroxide ions into the toluene phase to deprotonate the phenylacetonitrile. The subsequent Thorpe-Ingold driven intramolecular 

reaction rapidly closes the cyclobutane ring.
  • Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add phenylacetonitrile (1.0 eq, 100 mmol) and 1,3-dibromo-2,2-dimethylpropane (1.05 eq, 105 mmol) in 150 mL of toluene.

  • Catalyst Addition: Add TBAB (0.05 eq, 5 mmol) to the organic solution.

  • Base Addition: Slowly add 100 mL of a 50% (w/w) aqueous NaOH solution. Note: The reaction is mildly exothermic.

  • Cyclization: Heat the biphasic mixture to 60 °C with vigorous mechanical stirring (≥600 rpm is critical for mass transfer) for 4–6 hours.

  • Workup & IPC: Cool to room temperature, separate the organic layer, and wash with water (

    
     mL) and brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
    • Self-Validation (IPC): TLC (9:1 Hexane/EtOAc) should show complete consumption of phenylacetonitrile. IR spectroscopy of the crude oil must display a sharp

      
       stretch at ~2240 cm⁻¹.
      
Step 2: Hydrolysis to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic Acid

Causality: Nitriles situated on quaternary carbons are highly sterically hindered (neopentyl-like). Standard aqueous reflux conditions will stall at the primary amide stage. Ethylene glycol is selected as the solvent because its high boiling point allows the reaction to reach the thermal threshold (150 °C) required to overcome this steric barrier.

  • Setup: Dissolve the crude nitrile from Step 1 in 100 mL of ethylene glycol.

  • Hydrolysis: Add Potassium Hydroxide (KOH) pellets (4.0 eq, 400 mmol). Heat the mixture to 150 °C for 12 hours.

  • Workup: Cool the mixture to room temperature and dilute with 200 mL of distilled water. Wash the aqueous layer with diethyl ether (

    
     mL) to remove unreacted nitrile and organic impurities.
    
  • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

    • Self-Validation (IPC): ¹H NMR (

      
      ) must show the disappearance of the nitrile precursors and the appearance of a broad singlet at >10.0 ppm corresponding to the carboxylic acid proton.
      
Step 3: Derivatization to Target Amides

Causality: The carboxylic acid is converted to an acyl chloride using Thionyl Chloride (


). A catalytic amount of DMF is added to form the highly electrophilic Vilsmeier-Haack intermediate in situ, which accelerates the chlorination[1].
  • Activation: Suspend the carboxylic acid (1.0 eq) in dry dichloromethane (DCM). Add

    
     (1.5 eq) and 2 drops of anhydrous DMF. Stir at room temperature until gas evolution (
    
    
    
    ,
    
    
    ) ceases (approx. 2 hours).
  • Concentration: Remove excess

    
     and DCM under reduced pressure to yield the crude acyl chloride.
    
  • Amidation: Dissolve the acyl chloride in fresh DCM. Cool to 0 °C and add an amine of choice (e.g., cyclopropylamine, 1.2 eq) and triethylamine (TEA, 2.0 eq). Stir for 2 hours, wash with 1M HCl, dry, and concentrate to yield the final derivative.

Quantitative Data & Validation

Table 1: Reaction Optimization for the Cyclization Step Demonstrating the superiority of the PTC method over standard anhydrous conditions.

Base / Solvent SystemCatalystTemp (°C)Yield (%)Causality / Observation
NaH / DMFNone25 - 5072Requires strict anhydrous conditions; hazardous

gas evolution.
50% aq. NaOH / TolueneNone60< 10Biphasic system; poor mass transfer without a phase-transfer agent.
50% aq. NaOH / Toluene TBAB (5 mol%) 60 88 Efficient phase transfer; highly scalable and safe.

Table 2: In-Process Control (IPC) & Analytical Signatures Self-validating parameters to ensure protocol integrity at each stage.

Intermediate / ProductAnalytical MethodKey Diagnostic Signals
Nitrile Intermediate IR SpectroscopySharp peak at ~2240 cm⁻¹ (

stretch).
Nitrile Intermediate ¹H NMR (

)
Singlets at ~1.0 ppm and ~1.3 ppm (gem-dimethyls).
Carboxylic Acid IR SpectroscopyBroad band 3300-2500 cm⁻¹ (O-H), strong peak ~1700 cm⁻¹ (C=O).
Carboxylic Acid ¹H NMR (

)
Broad singlet >10.0 ppm (COOH); multiplet 7.2-7.4 ppm (Phenyl).

References

  • Thorpe–Ingold effect. Wikipedia. Available at:[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. LUCP. Available at:[Link]

  • Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates. ACS Publications. Available at:[Link]

Protocol for the purification of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the purification of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS: 151157-51-6).[1][2] This compound is a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1][2] Its unique structural features—a strained cyclobutane ring substituted with a lipophilic phenyl group and a gem-dimethyl moiety—present specific purification challenges, particularly in separating it from unreacted phenylacetic acid derivatives and decarboxylated byproducts.

The protocol utilizes a Dual-Phase Purification Strategy :

  • Chemo-Selective Acid-Base Extraction: Exploits the pKa difference between the target carboxylic acid and non-acidic impurities.[1]

  • Solvent-Anti-Solvent Recrystallization: Leverages the compound's lipophilicity to achieve >98% purity (HPLC).[1]

Chemical Context & Properties

PropertyDescription
Chemical Name 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid
CAS Number 151157-51-6
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Physical Form White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, Ethanol; Sparingly soluble in Water, Hexane
Key Impurities 1-Phenyl-3,3-dimethylcyclobutane (Decarboxylated byproduct), Phenylacetic acid derivatives (Starting material)

Scientist’s Insight: The gem-dimethyl group at the 3-position increases the lipophilicity of this molecule compared to simple cyclobutanecarboxylic acids.[1][2] This drastically affects solvent selection, making water an excellent anti-solvent, but requiring non-polar organic solvents (like Heptane) to drive crystallization effectively.

Safety Protocol

  • Hazards: The compound is an irritant (H315, H319, H335). It may cause skin, eye, and respiratory irritation.

  • PPE: Standard laboratory PPE (Safety glasses, Lab coat, Nitrile gloves).

  • Handling: Perform all open-vessel operations in a fume hood.

  • Waste: Dispose of aqueous waste containing phenyl salts as hazardous chemical waste.

Detailed Purification Protocol

Phase 1: Acid-Base Workup (The "Coarse" Purification)

Objective: To remove neutral organic impurities (unreacted alkyl halides, decarboxylated cyclobutanes) and inorganic salts.[2]

Reagents:

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)[1][2]
    
  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Brine (Saturated NaCl)[2]

  • Magnesium Sulfate (

    
    ), anhydrous
    

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in

    
     or MTBE (10 mL per gram of crude).
    
  • Base Extraction: Extract the organic phase twice with 1M NaOH (1.5 equivalents relative to theoretical yield).

    • Mechanism:[1] The carboxylic acid is deprotonated (

      
      ), moving into the aqueous phase.[1][2] Neutral impurities remain in the organic phase.
      
  • Organic Wash: Wash the combined aqueous basic layers once with a small volume of fresh

    
     to remove entrained neutral organics. Discard this organic wash. 
    
  • Acidification: Cool the aqueous phase to 0-5°C. Slowly add 2M HCl with stirring until pH < 2.

    • Observation: The product should precipitate as a white solid or oil out as a thick liquid.

  • Re-Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (

    
    ) (3 x volumes).
    
  • Drying: Wash the combined EtOAc layers with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the Pre-Purified Solid .
    

AcidBaseWorkup Start Crude Mixture (Dissolved in Et2O) Extract Extract with 1M NaOH (aq) Start->Extract Sep1 Phase Separation Extract->Sep1 OrgPhase Organic Phase (Neutral Impurities) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Target as Sodium Salt) Sep1->AqPhase Keep Wash Wash with Et2O (Remove entrained organics) AqPhase->Wash Acidify Acidify with 2M HCl (pH < 2) Wash->Acidify Precip Target Acid Precipitates Acidify->Precip FinalExt Extract into EtOAc & Concentrate Precip->FinalExt

Caption: Workflow for the chemo-selective isolation of the carboxylic acid, removing non-acidic byproducts.

Phase 2: Recrystallization (The "Fine" Purification)

Objective: To remove structurally similar impurities (isomers, homologous acids) and achieve >98% purity.

Solvent System: Hexane / Ethyl Acetate (EtOAc) [2]

  • Rationale: The phenyl group provides solubility in EtOAc, while the aliphatic gem-dimethyl cyclobutane ring reduces solubility in Hexane. This combination offers a controllable solubility gradient.

Procedure:

  • Solvent Prep: Prepare a hot water bath (approx. 60°C).

  • Dissolution: Place the Pre-Purified Solid in an Erlenmeyer flask. Add the minimum amount of EtOAc required to dissolve the solid at near-boiling temperature.[1]

    • Tip: Add EtOAc in 0.5 mL increments. If the solution is colored, consider adding activated carbon, stirring for 5 mins, and hot-filtering.

  • Anti-Solvent Addition: While keeping the solution hot, slowly add Hexane dropwise.

    • Endpoint: Stop adding Hexane the moment a persistent cloudiness (turbidity) appears.

  • Clarification: Add one or two drops of EtOAc to clear the solution (make it transparent again).

  • Crystallization:

    • Allow the flask to cool to Room Temperature (RT) undisturbed for 1-2 hours.

    • Once at RT, place the flask in an ice bath (0-4°C) for another hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold Hexane.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Recrystallization Solid Pre-Purified Solid Dissolve Dissolve in min. hot EtOAc (60°C) Solid->Dissolve Cloud Add hot Hexane until Persistent Cloudiness Dissolve->Cloud Clear Add drops of EtOAc to clear solution Cloud->Clear Cool Cool slowly to RT, then 4°C Clear->Cool Filter Filter & Wash (Cold Hexane) Cool->Filter Dry Pure Crystals (>98%) Filter->Dry

Caption: Recrystallization logic utilizing the solubility differential between the polar acid group and the lipophilic hydrocarbon skeleton.

Analytical Validation

To ensure the protocol was successful, validate the final product against these criteria:

MethodAcceptance CriteriaNotes
HPLC Purity > 98.0%Column: C18.[1][2] Mobile Phase: ACN/Water (0.1% TFA). Gradient: 20-90% ACN.[1][2]
1H NMR Conforms to StructureLook for: Phenyl protons (7.2-7.4 ppm), Cyclobutane CH2 (2.0-3.0 ppm), Methyl singlets (approx 1.2 ppm).[2]
Melting Point Sharp Range (e.g., 140-145°C)Exact MP depends on polymorph; sharp range indicates purity.

Troubleshooting Guide

Issue 1: "Oiling Out" (Product forms a liquid blob instead of crystals)

  • Cause: The solution is too concentrated, or the cooling was too rapid.

  • Fix: Re-heat the mixture until dissolved. Add a small amount of pure EtOAc to slightly dilute. Add a "seed crystal" of the pure product if available. Cool very slowly (wrap the flask in a towel).

Issue 2: Low Yield (<50%)

  • Cause: Too much solvent used during recrystallization or product lost in the mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) from the recrystallization step and repeat the process to harvest a "second crop" of crystals.

Issue 3: Persistent Color

  • Cause: Trace oxidized impurities.

  • Fix: During the hot EtOAc dissolution step, add Activated Charcoal (10% w/w), stir for 10 minutes, and filter through Celite before adding Hexane.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid. Retrieved October 25, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

Sources

Experimental procedure for the esterification of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid Document Revision: March 2026

Introduction & Mechanistic Rationale

The synthesis of esters from highly substituted, sterically hindered carboxylic acids remains a fundamental challenge in organic chemistry and drug development. The target compound, 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid , features a fully substituted quaternary


-carbon embedded within a cyclobutane ring, flanked by a bulky phenyl group and gem-dimethyl substituents at the 3-position.

Under standard acid-catalyzed conditions (Fischer esterification), the nucleophilic attack of an alcohol on the protonated carbonyl carbon requires the formation of a bulky tetrahedral intermediate. For 1-phenylcyclobutane-1-carboxylic acid derivatives, the extreme steric clash at this transition state renders traditional methods completely ineffective, often resulting in near-zero conversion[1].

To overcome this thermodynamic barrier, we must bypass the traditional tetrahedral transition state using two distinct mechanistic pathways:

  • Base-Promoted Alkylation (SN2 Pathway): Deprotonation of the acid generates a highly nucleophilic carboxylate anion, which attacks an electrophilic alkyl halide. This entirely avoids nucleophilic attack at the sterically shielded carbonyl carbon[2].

  • Steglich Esterification (N-Acylpyridinium Activation): Utilizing a carbodiimide coupling reagent (e.g., EDC) with a hyper-nucleophilic catalyst (DMAP). DMAP attacks the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate effectively "extends" the electrophilic center away from the steric bulk of the cyclobutane ring, facilitating attack by the alcohol[3].

Strategic Workflow

The selection of the esterification protocol depends entirely on the nature of the target ester (the alcohol or alkyl halide counterpart).

EsterificationWorkflow Start 3,3-Dimethyl-1-phenylcyclobutane- 1-carboxylic acid Decision Target Ester Type? Start->Decision RouteA Simple Alkyl Ester (Methyl, Benzyl, etc.) Decision->RouteA Primary Halides RouteB Complex/Bulky Ester (Secondary/Tertiary Alcohols) Decision->RouteB Alcohols MethodA Base-Promoted Alkylation (MeI, K2CO3, DMF) RouteA->MethodA MethodB Steglich Esterification (EDC·HCl, DMAP, DCM) RouteB->MethodB ProductA High Yield Simple Ester MethodA->ProductA ProductB Moderate-High Yield Complex Ester MethodB->ProductB

Fig 1: Strategic workflow for esterifying sterically hindered carboxylic acids.

Quantitative Method Comparison

The following table summarizes the expected performance of various esterification strategies when applied to highly hindered quaternary cyclobutane carboxylic acids.

MethodReagents & ConditionsMechanistic PathwaySuitability for Quaternary AcidsExpected Yield
Fischer MeOH, H₂SO₄, Reflux (24h)Nucleophilic Acyl SubstitutionPoor: Severe steric clash at the tetrahedral intermediate.< 10%
Alkylation R-X, K₂CO₃, DMF, RT (4h)Sₙ2 Displacement by CarboxylateExcellent: Bypasses carbonyl attack entirely.85 - 95%
Steglich R-OH, EDC·HCl, DMAP, DCMN-Acylpyridinium ActivationGood: Overcomes steric bulk via hyper-reactive intermediate.70 - 85%

Experimental Protocols

Protocol A: Base-Promoted Alkylation (Synthesis of Methyl/Benzyl Esters)

This protocol is the self-validating gold standard for creating simple alkyl esters from sterically hindered acids.

Materials:

  • 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol, 204.26 mg)

  • Potassium carbonate (K₂CO₃, anhydrous, 325 mesh) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.5 equiv, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous) (5.0 mL)

Step-by-Step Procedure & Causality:

  • Activation: Charge a flame-dried 25 mL round-bottom flask with the carboxylic acid and K₂CO₃. Add anhydrous DMF (5.0 mL).

    • Causality: K₂CO₃ is a mild, insoluble base that deprotonates the acid without inducing side reactions. DMF is selected because its high dielectric constant heavily solvates the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic.

  • Alkylation: Stir the suspension at 25 °C for 15 minutes. Dropwise, add the alkyl halide (e.g., MeI, 93 µL) via syringe.

    • In-Process Control: The mixture will transition from a loose suspension to a slightly cloudy, finer dispersion as the reaction proceeds.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

    • Validation: The starting acid will remain at the baseline (due to strong hydrogen bonding with silica), while the newly formed ester will elute with an

      
       of ~0.6–0.7.
      
  • Workup: Quench the reaction by adding 15 mL of distilled water, then extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 20 mL).

    • Causality: DMF is highly miscible with water but can partition into ethyl acetate. Copious brine washing is strictly required to forcefully partition the DMF back into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Steglich Esterification (Synthesis of Complex Esters)

Utilize this protocol when the target ester requires coupling with a secondary, tertiary, or functionally complex alcohol.

Materials:

  • 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol, 204.26 mg)

  • Target Alcohol (R-OH) (1.2 equiv, 1.2 mmol)

  • EDC·HCl (1.5 equiv, 1.5 mmol, 287.5 mg)

  • DMAP (0.2 equiv, 0.2 mmol, 24.4 mg)

  • Dichloromethane (DCM, anhydrous) (10.0 mL)

Step-by-Step Procedure & Causality:

  • Preparation: In a flame-dried 25 mL flask, dissolve the carboxylic acid and the target alcohol in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

    • Causality: Cooling to 0 °C suppresses the formation of N-acylurea side products, which can occur if the O-acylisourea intermediate undergoes a deleterious [1,3]-sigmatropic rearrangement before the alcohol can attack[4].

  • Catalysis & Coupling: Add DMAP followed immediately by EDC·HCl in one portion.

    • Causality: EDC·HCl is strictly chosen over DCC. DCC produces dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from non-polar esters. EDC produces a water-soluble urea byproduct that is easily washed away during aqueous workup[4].

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 12–16 hours.

  • Workup & Validation: Dilute the mixture with additional DCM (10 mL).

    • Wash with 1M HCl (10 mL) to protonate and remove the DMAP catalyst and any unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (10 mL) to remove any unreacted starting carboxylic acid.

    • Wash with brine (10 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate. If trace impurities remain, purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]

  • Duncalf, D. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 27075-27083. URL: [Link]

  • Tu, J.-L., et al. (2022). Iron-Catalyzed Ring-Opening of Cyclic Carboxylic Acids Enabled by Photoinduced Ligand-to-Metal Charge Transfer. Chemical Science, 13, 8553-8559. URL: [Link]

  • Ford, S. G., et al. (1933). The Use of Gamma-Iodopropyl Chloride as a Synthetic Reagent. The Synthesis of Certain Alpha-Phenyl Dibasic Acids. Journal of the American Chemical Society, 55(7), 2928-2931. URL: [Link]

Sources

Application Note: High-Throughput Screening of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This Application Note details the protocol for the high-throughput screening (HTS) of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (Compound 1 ) and its structural analogs.

Compound 1 represents a privileged scaffold in medicinal chemistry: a conformationally restricted, lipophilic carboxylic acid.[1] Unlike flexible aliphatic chains, the cyclobutane ring locks the spatial arrangement of the phenyl and carboxylic acid groups, reducing the entropic penalty upon binding to protein targets. This scaffold is frequently interrogated in campaigns targeting:

  • Inflammatory Enzymes: Cyclooxygenase (COX) and Lipoxygenase (LOX), where the carboxylate mimics the arachidonic acid headgroup.

  • Solute Carriers (SLCs): Specifically monocarboxylate transporters (MCTs).[1]

  • Metalloenzymes: Where the carboxylate acts as a zinc-binding group (ZBG).[1]

This guide addresses the specific physicochemical challenges of screening Compound 1 , including its lipophilicity-driven aggregation (promiscuity) and pH-dependent solubility.[1]

Chemical Properties & Handling[1][2][3]

Physicochemical Profile[1]
  • Compound: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid[1]

  • Molecular Weight: ~204.27 g/mol [1]

  • LogP (Predicted): ~3.2 (Highly Lipophilic)

  • pKa: ~4.5–4.8 (Carboxylic Acid)

  • Solubility: Low in acidic aqueous buffers; moderate-to-high in DMSO and basic buffers (pH > 7.4).[1]

Reagent Preparation (Critical Step)

The "Crash-Out" Risk: Due to the gem-dimethyl and phenyl groups, this compound is prone to precipitation when diluted from DMSO into acidic assay buffers.[1]

Protocol:

  • Stock Solution: Prepare a 10 mM stock in 100% anhydrous DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Plate: Do not pipette directly from 100% DMSO stock to the assay plate.[1] Create an intermediate dilution (10x concentration) in assay buffer containing 0.05% Pluronic F-127 or Triton X-100 .[1]

    • Why? The detergent prevents the formation of colloidal aggregates, a common source of false positives for lipophilic acids.

  • Storage: Store DMSO stocks at -20°C in amber glass vials (to prevent plasticizer leaching).

HTS Assay Protocol: Fluorescence-Based Enzymatic Inhibition

Target Case Study: COX-2 Inhibition (Relevant for lipophilic carboxylic acids).[1] Detection Method: Fluorometric detection of Peroxidase activity (ADHP/Resorufin).

Materials
  • Enzyme: Recombinant Human COX-2.[1]

  • Substrate: Arachidonic Acid (AA) + 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP).[1]

  • Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 0.1% Triton X-100 (Critical for Compound 1 solubility).

  • Controls: Celecoxib (Positive Control), DMSO (Vehicle).

Plate Layout & Workflow

Plate Format: 384-well black, low-binding microplates.

StepActionVolumeNotes
1 Compound Addition 250 nLAcoustic dispense (Echo) of Compound 1 (or library) in DMSO. Final conc: 10 µM.
2 Enzyme Dispense 10 µLAdd COX-2 in Assay Buffer. Incubate 15 min at RT (Pre-incubation allows slow binders to engage).
3 Substrate Mix 10 µLAdd Arachidonic Acid (2 µM) + ADHP (10 µM).
4 Reaction -Incubate for 45 minutes at RT in the dark.
5 Read -Measure Fluorescence (Ex 535 nm / Em 590 nm).
Data Analysis & Hit Validation
  • Normalization: Calculate % Inhibition relative to High Control (No Enzyme) and Low Control (DMSO + Enzyme).

  • Z-Prime (

    
    ):  Must be > 0.5 for a valid run.[1]
    
    
    
    
    [1]
  • False Positive Flag: If Hill Slope > 2.0 in dose-response, suspect colloidal aggregation.[1] Repeat assay with 0.01% Triton X-100.[1]

Visualizing the Workflow

The following diagram illustrates the logic flow for screening Compound 1 , emphasizing the critical solubility checkpoints.

HTS_Workflow cluster_QC QC Checkpoints Stock 10mM Stock (100% DMSO) Inter Intermediate Dilution (Buffer + 0.05% Pluronic) Stock->Inter Acoustic/Pin Transfer Avoids Shock Precip. AssayPlate 384-Well Assay Plate (Enzyme + Substrate) Inter->AssayPlate Dispense 10µL Check1 Solubility Check: Is solution turbid? Inter->Check1 Read Fluorescence Read (Ex 535 / Em 590) AssayPlate->Read 45 min Incubation Analysis Data Analysis (Z-Prime & Hill Slope) Read->Analysis RFU Data Check2 Aggregation Check: Hill Slope > 2? Analysis->Check2

Figure 1: HTS Workflow for Lipophilic Carboxylic Acids. Note the intermediate dilution step to manage solubility.

Mechanism of Action & Chemical Space

Why screen this specific scaffold? The 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid structure offers a unique chemical vector.

Chemical_Space Core 3,3-Dimethyl-1-phenyl cyclobutane-1-COOH GemDimethyl Gem-Dimethyl (C3) Prevents Metabolic Oxidation Core->GemDimethyl Phenyl Phenyl Group (C1) Pi-Pi Stacking / Hydrophobic Pocket Core->Phenyl Acid Carboxylic Acid (C1) Ionic Interaction / Metal Chelation Core->Acid Ring Cyclobutane Ring Rigid Spacer (3.2 Å) Core->Ring Target1 Target: COX-2 / 5-LOX (Mimics Arachidonic Acid) Phenyl->Target1 Hydrophobic Channel Acid->Target1 Headgroup Mimicry Target2 Target: Metallo-Proteases (Zn++ Binding) Acid->Target2 Chelation

Figure 2: Structure-Activity Relationship (SAR) Logic.[1] The scaffold is designed to probe specific hydrophobic pockets with a polar anchor.

Troubleshooting & Expert Tips

Managing DMSO Tolerance

The assay tolerates up to 1% DMSO. However, Compound 1 is highly lipophilic.

  • Issue: Signal variability across the plate (High CV%).

  • Root Cause: Compound precipitating upon addition to the aqueous buffer.[1]

  • Solution: Increase the mixing speed immediately after addition or use a "buffer back-fill" method where the compound is added to a larger volume of buffer before enzyme addition.[1]

Counter-Screening (Selectivity)

Because carboxylic acids can be promiscuous (binding to any cationic surface), hits must be counter-screened against:

  • Redox Cycling: Add catalase to the assay to ensure the compound isn't generating peroxide (false signal in peroxidase assays).

  • Aggregation: Run the assay with 0.01% vs 0.1% Triton X-100 . If potency shifts significantly (>3-fold), the inhibition is likely due to non-specific aggregation [1].

References

  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase. ResearchGate. (Accessed 2026).[2] Methodologies for screening carboxylic acid derivatives against inflammatory targets. Link

  • Compound Screening & HTS Services. Nuvisan. Overview of fragment-based screening utilizing small, rigid scaffolds like cyclobutanes.[1] Link

  • 3,3-Dimethylcyclobutane-1-carboxylic acid (PubChem CID 215106). PubChem.[1][3] Physicochemical data and related structures for the core scaffold. Link

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed/PMC. Discusses the value of 3D-rich cyclobutane scaffolds in modern drug discovery. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic and operational challenges encountered during the synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS 151157-51-6) .

The synthesis of this highly sterically hindered building block typically proceeds via a two-step sequence: the double alkylation of phenylacetonitrile with 1,3-dibromo-2,2-dimethylpropane to form a cyclobutanecarbonitrile intermediate, followed by harsh hydrolysis to yield the target carboxylic acid [1], [2]. Below, you will find field-proven troubleshooting FAQs, validated experimental protocols, and quantitative optimization data to ensure a self-validating and high-yielding workflow.

Part 1: Troubleshooting Guide & FAQs

Step 1: Cycloalkylation (Nitrile Synthesis)

Q1: My cycloalkylation reaction is stalling. LC-MS shows a massive accumulation of the mono-alkylated intermediate but very little cyclized product. Why? A1: The reaction involves two sequential


 substitutions. The first intermolecular substitution forms 4-bromo-3,3-dimethyl-2-phenylbutanenitrile. The subsequent intramolecular cyclization is kinetically bottlenecked by the neopentyl-like structure (the gem-dimethyl group at C3), which creates severe steric hindrance [1]. If the temperature is too low or the base is insufficiently strong, the activation energy for ring closure is not met.
Solution: Switch to a polar aprotic solvent (e.g., DMF) to increase the nucleophilicity of the enolate, and ensure the reaction is heated to 80–90 °C after the initial addition. Using Sodium Hydride (NaH) is highly recommended over weaker bases.

Q2: I am observing a significant amount of dimeric byproducts (~15-20%). How can I minimize this? A2: Dimerization occurs when the mono-alkylated intermediate reacts intermolecularly with another molecule of the phenylacetonitrile enolate instead of undergoing the slow intramolecular cyclization. This side reaction is exacerbated by high concentrations of the enolate. Solution: Employ high-dilution techniques. Slowly add the phenylacetonitrile to the reaction mixture containing the base and the dihalide. Keeping the steady-state concentration of the enolate low favors the unimolecular cyclization over bimolecular dimerization.

Q3: Can the starting material, 1,3-dibromo-2,2-dimethylpropane, undergo E2 elimination instead of substitution, ruining my yield? A3: No. A common misconception in sterically hindered alkylations is the assumption of a competing E2 elimination pathway. However, 1,3-dibromo-2,2-dimethylpropane possesses a neopentyl carbon framework. The central quaternary carbon (C2) has no


-hydrogens. Without 

-hydrogens, E2 elimination is mechanistically impossible. Therefore, despite the extreme steric hindrance, the reaction is forced down the substitution pathway provided sufficient thermal energy is supplied.
Step 2: Nitrile Hydrolysis

Q4: The hydrolysis of my intermediate is yielding a product with a mass corresponding to the primary amide (+18 Da relative to the nitrile), not the carboxylic acid. What is going wrong? A4: The nitrile group is attached to a fully substituted (quaternary) carbon within a sterically congested cyclobutane ring. The gem-dimethyl groups at the 3-position further restrict the conformational flexibility of the ring, shielding the carbonyl carbon from nucleophilic attack [2], [3]. Hydrolysis of such hindered nitriles often stalls at the primary amide stage (3,3-dimethyl-1-phenylcyclobutane-1-carboxamide) under standard conditions. Solution: Extreme hydrolysis conditions are mandatory. Use a 1:1 mixture of concentrated sulfuric acid (


) and glacial acetic acid heated to 110 °C, or employ strong alkaline conditions such as KOH in high-boiling ethylene glycol heated to 160 °C [4], [5].

Q5: Are there risks of ring-opening during the harsh hydrolysis step? A5: Cyclobutane rings possess approximately 26 kcal/mol of ring strain [2]. Fortunately, the 3,3-dimethyl groups provide kinetic stability via the Thorpe-Ingold effect, which compresses the internal ring angle and favors ring integrity [3]. However, prolonged exposure to concentrated acids at temperatures exceeding 120 °C can promote retro-aldol-like cleavage. If degradation is observed, switch to the basic ethylene glycol method, which is often better tolerated by the cyclobutane framework [4].

Part 2: Mandatory Visualizations

Workflow Start Start: Phenylacetonitrile + 1,3-Dibromo-2,2-dimethylpropane Base Deprotonation & Alkylation (NaH in DMF, 0 °C to RT) Start->Base Inter Mono-alkylated Intermediate (Sterically Hindered) Base->Inter SN2 Substitution Cyclize Intramolecular Cyclization (Heat to 80-90 °C) Inter->Cyclize Overcome Neopentyl Steric Hindrance Nitrile 3,3-Dimethyl-1-phenylcyclobutane -1-carbonitrile Cyclize->Nitrile Hydrolysis Harsh Hydrolysis (H2SO4/AcOH, 110 °C) Nitrile->Hydrolysis Product 3,3-Dimethyl-1-phenylcyclobutane -1-carboxylic acid Hydrolysis->Product

Caption: Reaction Workflow for the Synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

SideReactions SM Phenylacetonitrile + 1,3-Dibromoneopentane Mono Mono-alkylated Intermediate SM->Mono Base, -HBr Dimer Intermolecular Dimer (Side Product) Mono->Dimer +Phenylacetonitrile (High Conc.) Nitrile Cyclobutanecarbonitrile (Main Intermediate) Mono->Nitrile Intramolecular Cyclization (Heat) Amide Primary Amide (Incomplete Hydrolysis) Nitrile->Amide H2O, Base/Acid Acid Target Carboxylic Acid Amide->Acid Prolonged Heating (Harsh Conditions)

Caption: Mechanistic pathway highlighting main synthetic routes and common side reactions.

Part 3: Quantitative Data Presentation

Table 1: Optimization of Cycloalkylation Conditions (Step 1)

Base / SolventTemperature ProfilePrimary ProductYield (%)Major Side Product
NaOH / H₂O (No PTC)RefluxMono-alkylated intermediate< 10%Unreacted starting materials
KOH / Toluene (with TBAB)90 °C3,3-Dimethyl-1-phenylcyclobutane-1-carbonitrile65–70%Intermolecular dimer (~15%)
NaH / DMF0 °C

80 °C
3,3-Dimethyl-1-phenylcyclobutane-1-carbonitrile75–82%Mono-alkylated intermediate (< 5%)
LDA / THF-78 °C

RT
Mono-alkylated intermediate15%Dimer / Oligomers

Table 2: Hydrolysis Conditions for Sterically Hindered Nitriles (Step 2)

ReagentsTemperatureTimeConversion to Acid (%)Conversion to Amide (%)
2M NaOH, EtOHReflux (78 °C)24 h0%< 5%
30% H₂O₂, K₂CO₃, DMSORT12 h0%> 90% (Reaction stalls)
KOH, Ethylene Glycol160 °C48 h85%10%
Conc. H₂SO₄ / AcOH110 °C24 h92%< 5%

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carbonitrile [1]
  • Preparation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF (10 volumes) under an inert argon atmosphere in a flame-dried flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add phenylacetonitrile (1.0 eq) dropwise over 30 minutes to control the exothermic deprotonation. Stir for an additional 30 minutes until hydrogen gas evolution completely ceases.

  • Alkylation: Add 1,3-dibromo-2,2-dimethylpropane (1.0 eq) dropwise to the mixture.

  • Cyclization: Gradually warm the reaction to room temperature, then attach a reflux condenser and heat the mixture to 80–90 °C for 12–16 hours. Scientist Note: This heating step is critical to overcome the neopentyl steric hindrance and force the intramolecular cyclization.

  • Work-up: Cool to 0 °C and quench carefully with saturated aqueous

    
    . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure nitrile.

Protocol 2: Hydrolysis to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid [4], [5]
  • Acidic Hydrolysis Setup: In a round-bottom flask equipped with a robust reflux condenser, dissolve the purified 3,3-dimethyl-1-phenylcyclobutane-1-carbonitrile (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (1:1 v/v, approx. 10 mL per gram of substrate).

  • Reaction: Heat the reaction mixture to 110 °C for 24 hours behind a blast shield. Monitor the disappearance of the intermediate amide via LC-MS.

  • Quench: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.

  • Extraction & Separation: Extract the aqueous mixture with dichloromethane (3x). To separate the target carboxylic acid from any unreacted amide/nitrile, extract the combined organic layers with 2M NaOH (3x). The carboxylic acid will partition into the aqueous layer as a highly soluble sodium salt.

  • Isolation: Carefully acidify the basic aqueous layer with concentrated HCl to pH 1–2. The pure 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid will precipitate as a white solid. Collect via vacuum filtration, wash with cold water, and dry under high vacuum.

References

  • Benchchem. 1,3-Dibromo-2,2-dimethylpropane | 5434-27-5 - Benchchem.
  • Benchchem. A Comparative Structural Analysis of 1- Phenylcyclopentane-1-carbonyl chloride and 1 - Benchchem.
  • ACS Publications. Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates - ACS Publications.
  • TÜBİTAK Academic Journals. An Investigation of the Interaction of 4-Membered Rings with Adjacent Carbanion Centers.
  • Google Patents. US7129252B2 - Six membered amino-amide derivatives an angiogenisis inhibitors.

Stability issues of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid under acidic/basic conditions

[1]

Executive Summary: Stability Profile

As a Senior Application Scientist, I often see researchers overestimate the fragility of cyclobutane rings while underestimating the steric effects of the 3,3-dimethyl substitution.

The Bottom Line: This compound is remarkably robust under standard aqueous acidic and basic workup conditions due to the quaternary nature of the C1 center and the steric shielding provided by the C3 methyls.[1] However, it possesses specific vulnerabilities under forcing conditions (high temperature + strong acid) that can trigger ring-opening or decarboxylation.[1]

Quick Reference Stability Table
ConditionStability RatingPrimary RiskSafe Operating Limit
Dilute Acid (pH 1-4) High None at RT.[1]< 80°C
Strong Acid (Conc.) ⚠️ Moderate Ring Opening / Rearrangement< 40°C
Base (pH 8-14) High Salt formation (Reversible)Reflux (Aq)
Thermal (Solid) ⚠️ Moderate Decarboxylation< 150°C
Oxidative High Benzylic oxidation (Slow)Avoid strong oxidants

Technical Deep Dive: Acidic Conditions

Q: I am observing a new impurity peak during acid hydrolysis/workup. Is the ring opening?

A: It is possible, but only under specific conditions.[1] While the cyclobutane ring has significant angle strain (~26 kcal/mol), the presence of the electron-withdrawing carboxylic acid group at C1 generally deactivates the ring toward electrophilic attack (acid-catalyzed ring opening).

However, the Phenyl group at C1 acts as a double-edged sword.[1] It stabilizes the benzylic position.[1] If you use concentrated H₂SO₄ or superacids (e.g., TfOH) with heat, you may trigger a mechanism where the ring opens to relieve strain, leading to an acyclic olefinic acid.[1]

Mechanism of Potential Degradation[1][2]

The following diagram illustrates the two primary degradation pathways you must watch for: Decarboxylation (Thermal/Acid) and Ring Opening (Strong Acid).[1]

AcidDegradationStart3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acidDecarbPathway A: Decarboxylation(High T > 160°C or Metal Cat.)Start->DecarbRingOpenPathway B: Ring Opening(Conc. H2SO4 / Heat)Start->RingOpenInter1Benzylic Carbanion/RadicalIntermediateDecarb->Inter1Inter2Tertiary Carbocation(Ring Scission)RingOpen->Inter2Prod11-Phenyl-3,3-dimethylcyclobutane(Non-acidic impurity)Inter1->Prod1Prod2Acyclic Olefinic Acids(Complex Mixture)Inter2->Prod2

Figure 1: Degradation pathways under forcing acidic or thermal conditions.[1] Note that standard HPLC acidic mobile phases (0.1% TFA/Formic Acid) are safe.[1]

Troubleshooting Steps:

  • Check Temperature: Are you heating above 100°C in acid? If yes, reduce T and extend time.

  • Check Acid Strength: Switch from Conc. H₂SO₄ to 6N HCl or TFA.[1] The latter are less likely to cause oxidative ring opening or sulfonation of the phenyl ring.[1]

  • Impurity ID: If the impurity is less polar (elutes later on Reverse Phase) and lacks the acid functionality (check MS for M-44 loss), it is likely the decarboxylated product.[1]

Technical Deep Dive: Basic Conditions

Q: Can I use strong bases (KOH/NaOH) for saponification without epimerization?

A: Yes, absolutely. Unlike typical alpha-chiral carboxylic acids, C1 is a quaternary center .[1] There is no alpha-proton to remove.[1] Therefore, enolization-based racemization or epimerization is structurally impossible. [1]

Q: My compound precipitated during basic workup. Did it degrade?

A: Unlikely.[1] It is likely a solubility issue related to the salt form.[1] The potassium or sodium salt of this acid is generally soluble in water, but the high lipophilicity of the 3,3-dimethyl-1-phenyl moiety (LogP ~3.[1]3) can cause the salt to form a "greasy" precipitate in high-ionic-strength solutions (salting out).[1]

Troubleshooting Steps:

  • Add Co-solvent: Add 10-20% Methanol or THF to the aqueous base to maintain solubility.[1]

  • Check pH: Ensure pH > 10. At pH 8-9, you may have a mixture of free acid and salt, which can create emulsions.[1]

Analytical Troubleshooting (HPLC/LC-MS)

Q: I see "ghost peaks" or peak splitting in my chromatogram.

A: This is a common artifact with quaternary carboxylic acids, not necessarily degradation.[1]

  • Cause: At intermediate pH (pH 3-5), the acid exists in equilibrium between the protonated (neutral) and deprotonated (anionic) forms.[1] These two forms interact differently with the C18 stationary phase, leading to peak broadening or splitting.[1]

  • Solution: Buffer your mobile phase decisively.

    • Acidic Method:[1][2][3] Use 0.1% TFA (pH ~2) to force the neutral form.[1]

    • Basic Method: Use 10mM Ammonium Bicarbonate (pH 10) to force the anionic form.[1]

Diagnostic Workflow: Impurity Analysis

TroubleshootingProblemUnknown ImpurityDetectedCheckMSCheck LC-MS(Delta Mass)Problem->CheckMSM_minus_44Mass = M - 44(Loss of CO2)CheckMS->M_minus_44YesM_plus_18Mass = M + 18(Hydration)CheckMS->M_plus_18YesNoChangeMass = ParentCheckMS->NoChangeYesAction1Decarboxylation:Check Thermal HistoryM_minus_44->Action1Action2Ring Opening:Check Acid StrengthM_plus_18->Action2Action3Salt/Form Issue:Check pH BufferNoChange->Action3

Figure 2: Rapid diagnostic decision tree for impurity identification.

Frequently Asked Questions (FAQs)

Q1: What is the best long-term storage condition?

  • Recommendation: Store as the solid free acid at 2-8°C or -20°C.[1]

  • Reasoning: While stable, the carboxylic acid proton can autocatalyze decomposition over years if stored in solution.[1] Solid state prevents molecular mobility required for decarboxylation.[1]

Q2: Can I use thionyl chloride (SOCl₂) to make the acid chloride?

  • Answer: Yes, but proceed with caution.

  • Risk: The HCl byproduct generated can be trapped in the reaction mixture.[1] High concentrations of HCl + Heat + Thionyl Chloride can trigger the ring-opening mechanism described in Figure 1.[1]

  • Protocol Adjustment: Use Oxalyl Chloride with catalytic DMF at 0°C -> RT instead of refluxing SOCl₂. This is milder and avoids thermal stress.[1]

Q3: Is the compound light-sensitive?

  • Answer: Moderately. The benzylic position (C1) is susceptible to radical formation under UV light, especially in the presence of oxygen.[1] Store in amber vials.

References

  • General Stability of Cyclobutane Carboxylic Acids

    • Source: Organic Syntheses, Coll.[1][4] Vol. 3, p. 213 (1955).[1]

    • Relevance: Describes the synthesis of cyclobutanecarboxylic acid via decarboxylation of the dicarboxylic acid at 160-170°C, establishing the thermal ceiling for these compounds.
    • Link:[1]

  • Hydrolytic Stability of Cyclopropyl/butyl Esters

    • Source: Bender, D. M., et al. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1][5] Organic Letters 10.3 (2008): 509-511.[1][5]

    • Relevance: Demonstrates that small-ring cycloalkyl esters/acids possess enhanced stability against hydrolysis compared to acyclic analogs due to steric and electronic factors (hyperconjugative stabilization).[1]

    • Link:[1]

  • Synthesis of 1-Phenylcyclobutanecarboxylic Acid Derivatives

    • Source: "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid".[1][4][6] Organic Syntheses 23: 16.

    • Relevance: Confirms the standard route involves hydrolysis of nitriles/esters under refluxing acid/base, validating the compound's stability under these process conditions.
    • Link:[1]

Technical Support Center: Crystallization of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the crystallization of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid. As a novel molecule, it presents unique purification challenges that often do not conform to standard protocols. This guide is structured to address the specific, practical issues you may encounter in the laboratory. We will move beyond simple procedural steps to explore the underlying physicochemical principles, empowering you to make informed decisions and effectively troubleshoot your crystallization process. Our goal is to equip you with the expertise to not just follow a protocol, but to develop a robust and reproducible crystallization method for this and other challenging compounds.

Frequently Asked Questions (FAQs)

Q1: My compound refuses to crystallize and remains a clear solution, even after cooling. What's the primary issue?

A1: This is a classic indication that your solution is not supersaturated. Crystallization can only occur when the concentration of the solute exceeds its solubility at a given temperature.[1] If the solution remains clear upon cooling, it means the compound is still comfortably dissolved. This could be due to using too much solvent or choosing a solvent in which the compound is highly soluble even at low temperatures.[2][3] The initial goal is to induce nucleation, the formation of the first stable crystal nuclei, which can be challenging.[4] We address methods to achieve supersaturation in the detailed troubleshooting section.

Q2: Instead of crystals, my compound separates as a viscous liquid or "oil." What is "oiling out" and why does it happen?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), is a common and frustrating problem in crystallization.[5][6] It occurs when, upon cooling, the solute separates from the solvent as a liquid phase instead of a solid crystalline phase.[6] The fundamental cause is that the temperature of the solution is above the melting point of your compound (or, more commonly, the melting point of the impure compound mixture).[2] Impurities often significantly depress the melting point, making oiling out more likely.[2][7] This oily phase is essentially a highly concentrated, impure liquid of your compound, which rarely forms pure crystals and often solidifies into an amorphous glass upon further cooling, trapping impurities.[2][6]

Q3: How should I approach selecting a solvent system for a novel compound like this?

A3: Solvent selection is the most critical factor in a successful crystallization.[8] The ideal solvent should exhibit high solubility for your compound at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or 0 °C).[9] For a molecule with a phenyl ring, a cyclobutane core, and a carboxylic acid group, you should consider solvents with a range of polarities. A systematic screening process is the most reliable method.[9] Start with common solvents and test solubility at room temperature and upon heating. A good candidate will be sparingly soluble at room temperature but dissolve completely upon heating.[9] A solvent in which the compound is insoluble when hot, or one in which it is fully soluble when cold, is unsuitable for single-solvent recrystallization.[3]

Q4: I've managed to get crystals, but my results are inconsistent. Could polymorphism be a factor?

A4: Yes, polymorphism—the ability of a compound to exist in more than one crystal structure—is a significant consideration in drug development and for any crystalline material.[10][11][12] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[10][13] It is entirely possible that under slightly different conditions (e.g., cooling rate, solvent system), you are crystallizing different polymorphic forms, leading to inconsistent results.[4] If you observe different crystal habits (e.g., needles one day, plates the next) or changes in melting point, a polymorphic screen is warranted.

Troubleshooting Crystallization Issues

This section provides direct, actionable advice for specific problems encountered during the crystallization of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

Problem 1: Failure to Induce Crystallization (Solution Remains Clear)

Your solution has cooled to room temperature (or below) and remains clear. The system is stable and requires a kinetic barrier to be overcome to initiate nucleation.

Initial Steps:

  • Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the air-solvent interface.[8][9] The microscopic glass fragments and the energy input can provide nucleation sites for crystal growth.[9]

  • Seeding: If you have any solid material (even crude product), add a tiny speck (a "seed crystal") to the solution.[1][2] This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.

  • Flash Freeze: Dip a glass stirring rod into the solution, remove it, and allow the thin film of solvent to evaporate quickly in the air, which should leave a small crystalline residue on the rod.[2] Re-inserting this rod can seed the bulk solution.

If Initial Steps Fail:

  • Reduce Solvent Volume: Your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent.[2] Allow it to cool again and see if crystals form. Be careful not to reduce the volume too drastically, which could cause the compound to "crash out" or oil out.

  • Introduce an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent"), add it dropwise to your clear solution at room temperature until persistent cloudiness (turbidity) appears. This indicates you have reached the point of supersaturation. Add a few drops of the original solvent to redissolve the cloudiness and then allow the solution to stand undisturbed. High-quality crystals often form at the interface.[9]

Problem 2: Compound "Oils Out" During Cooling

Instead of solid crystals, a second liquid layer forms. This is a common issue for compounds with low melting points or significant impurities.[2][7]

Immediate Remediation:

  • Re-dissolve and Dilute: Return the flask to the heat source. Add more of the primary ("good") solvent until the oil completely redissolves to form a homogenous solution.[2] The principle here is to lower the saturation temperature of the solution to a point below the melting point of your compound.

  • Slow Down Cooling: Oiling out is often exacerbated by rapid cooling.[7] Once re-dissolved, allow the solution to cool much more slowly. Insulate the flask by placing it in a warm water bath or wrapping it in glass wool or paper towels.[8] This gives molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. Once the solution has cooled to room temperature, place it in a refrigerator or ice bath. The lower temperature may be below the compound's melting point, favoring direct solid formation.

If Oiling Persists:

  • Change Solvents: The chosen solvent may be the issue. A solvent with a lower boiling point might allow the solution to cool below the compound's melting point before it becomes supersaturated. Re-run the solvent screening protocol.

  • Purify the Material: Impurities are a primary cause of oiling out because they lower and broaden the melting point.[2][7] If possible, purify the crude material using another technique like column chromatography before attempting crystallization.[9]

Troubleshooting Workflow Diagram

G Start Dissolved Compound in Hot Solvent Cool Cool Solution Slowly Start->Cool Observe Observe Outcome Cool->Observe Clear Solution Remains Clear (Undersaturated) Observe->Clear No Change Oil Compound 'Oils Out' (LLPS) Observe->Oil Liquid Droplets Appear Crystals Crystals Form Observe->Crystals Solid Precipitates TroubleshootClear Induce Nucleation Clear->TroubleshootClear TroubleshootOil Remediate Oiling Oil->TroubleshootOil Success Collect, Wash, & Dry Pure Crystals Crystals->Success Scratch 1. Scratch Flask TroubleshootClear->Scratch Seed 2. Add Seed Crystal Scratch->Seed ReduceSolvent 3. Reduce Solvent Volume Seed->ReduceSolvent AntiSolvent 4. Add Anti-Solvent ReduceSolvent->AntiSolvent AntiSolvent->Cool Reheat 1. Re-heat & Add Solvent TroubleshootOil->Reheat SlowCool 2. Cool Slower Reheat->SlowCool SlowCool->Cool ChangeSolvent 3. Change Solvent System SlowCool->ChangeSolvent Purify 4. Purify Crude Material ChangeSolvent->Purify Purify->Start

Sources

Validation & Comparative

Comparing the reactivity of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound of Interest: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS: 151157-51-6) Primary Application: Building block for CNS-active agents (e.g., serotonin/norepinephrine reuptake inhibitors), analgesic scaffolds, and peptidomimetics.

This guide provides a technical analysis of the reactivity of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (3,3-DMPC) . It contrasts this sterically congested, strained ring system against three key structural analogs:

  • 1-Phenylcyclobutane-1-carboxylic acid (PCB) : The unsubstituted parent (Baseline).

  • 1-Phenylcyclopropane-1-carboxylic acid (PCP) : High ring strain analog.

  • 2-Methyl-2-phenylpropanoic acid (MPP) : The acyclic steric equivalent.

Key Finding: The 3,3-dimethyl substitution imposes a unique "Transannular Steric Lock" . While the cyclobutane ring "ties back" the alkyl chain (usually enhancing carbonyl accessibility compared to acyclic analogs), the gem-dimethyl group at C3 re-introduces significant steric hindrance via cross-ring repulsion. This makes 3,3-DMPC significantly more resistant to nucleophilic attack (esterification/amidation) than PCB, requiring activated protocols (e.g., acid chlorides via oxalyl chloride) rather than passive coupling.

Structural & Steric Analysis[1][2][3]

The Cyclobutane Pucker & 1,3-Interaction

Unlike the planar cyclopropane, the cyclobutane ring of 3,3-DMPC exists in a puckered (butterfly) conformation to relieve torsional strain.

  • The Conflict: The phenyl group and carboxylic acid at C1 prefer the equatorial-like position to minimize steric clash.

  • The 3,3-Dimethyl Effect: The methyl groups at C3 introduce severe 1,3-transannular interactions . In the puckered conformation, one methyl group inevitably projects toward the C1 substituents. This creates a "steric wall" that shields the carbonyl carbon from nucleophilic trajectory (Burgi-Dunitz angle).

Comparative Physicochemical Profile[4]
Feature3,3-DMPC (Target)PCB (Unsub. Analog)PCP (Strain Analog)MPP (Acyclic)
Hybridization (C1)

(Strained)

(Strained)

character (Walsh)

(Tetrahedral)
Ring Strain (kcal/mol) ~26.5 (Increased)~26.0~27.50
Steric Bulk (Taft

)
High (-2.5 est) Medium (-1.5 est)Low (Exposed Carbonyl)High (Rotational Freedom)
Carbonyl IR (

)
~1695 (Shielded)~1700~1685 (Conjugated)~1705
pKa (Predicted) 3.8 - 4.03.6 - 3.83.3 - 3.54.2

Note: The lower pKa of PCP is due to the higher


-character of the cyclopropane ring carbon stabilizing the carboxylate anion. 3,3-DMPC is less acidic than PCB due to the electron-donating inductive effect (+I) of the methyls and steric inhibition of solvation of the carboxylate.

Reactivity Profile Comparison

Nucleophilic Acyl Substitution (Esterification/Amidation)

This is the critical pathway for drug synthesis.

  • PCP (Cyclopropane): Highly reactive. The ring carbons are "tied back" (Thorpe-Ingold effect), exposing the carbonyl.

  • PCB (Cyclobutane): Moderately reactive.

  • 3,3-DMPC: Low Reactivity. The C3-methyls block the backside approach. Standard Fischer esterification (

    
    ) is sluggish.
    

Recommendation: Do not use carbodiimides (EDC/DCC) alone. The formation of the O-acylisourea intermediate is slow. Use the Acid Chloride method with catalytic DMF to bypass the steric barrier.

Decarboxylation Stability

Benzylic carboxylic acids are prone to thermal decarboxylation.

  • Mechanism: Formation of a benzylic carbanion/radical.

  • 3,3-DMPC Stability: High. The gem-dimethyl group restricts the ring inversion required to stabilize the transition state for decarboxylation. It is more thermally stable than MPPA (acyclic), which has free rotation.

Curtius Rearrangement (Acid Isocyanate Amine)

A common route to CNS-active amines (Sibutramine analogs).

  • Reactivity: 3,3-DMPC undergoes Curtius rearrangement efficiently. The migration of the bulky tertiary carbon to the nitrogen is actually accelerated by the relief of steric crowding at the C1 position (steric acceleration).

Visualization of Reaction Pathways

Reactivity cluster_0 Direct Coupling (Inefficient) Acid 3,3-DMPC (Sterically Hindered) AcylCl Acid Chloride (Activated Species) Acid->AcylCl (COCl)2, DMF (cat) Essential for Sterics Ester Methyl Ester (Target) Acid->Ester Fischer (MeOH/H+) SLOW / Low Yield Isocyanate Isocyanate (Curtius Int.) Acid->Isocyanate DPPA, Et3N, Heat Steric Acceleration AcylCl->Ester MeOH, Et3N Fast Amide Amide (Drug Intermediate) AcylCl->Amide R-NH2, Base Efficient Amine Gem-Dimethyl Cyclobutylamine Isocyanate->Amine Hydrolysis

Figure 1: Reaction pathway analysis showing the necessity of Acid Chloride activation due to steric hindrance.

Experimental Protocols

Protocol A: Synthesis of the Acid Chloride (The "Gold Standard" Activation)

Due to the steric bulk of the 3,3-dimethyl group, thionyl chloride (


) often requires excessive heating, leading to decomposition. Oxalyl chloride is superior.

Reagents:

  • 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • DMF (Dimethylformamide) (0.05 eq - Critical Catalyst )

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of 3,3-DMPC in 20 mL anhydrous DCM under

    
     atmosphere.
    
  • Catalyst: Add 2 drops of dry DMF. (Without DMF, the Vilsmeier-Haack intermediate cannot form, and reaction will stall due to sterics).

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

    
    ) will be vigorous.
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). If starting material remains, reflux for 30 mins.

  • Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure. The resulting yellow oil is the crude acid chloride. Use immediately.

Protocol B: Curtius Rearrangement (Synthesis of the Amine)

This exploits "Steric Acceleration" where the bulky group migrates to relieve strain.

Reagents:

  • 3,3-DMPC (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Toluene (anhydrous)

Procedure:

  • Mix: Combine 3,3-DMPC (5 mmol), DPPA, and

    
     in 15 mL Toluene.
    
  • Activation: Stir at RT for 30 minutes.

  • Rearrangement: Heat the mixture to 90°C. Evolution of

    
     gas indicates isocyanate formation. Stir for 2 hours.
    
  • Hydrolysis (to Amine): Cool to RT. Add 10 mL of 20% HCl and reflux for 1 hour.

  • Isolation: Basify with NaOH to pH 12, extract with Ethyl Acetate. The organic layer contains the 1-amino-3,3-dimethyl-1-phenylcyclobutane.

References

  • BenchChem . (2025).[1] A Comparative Structural Analysis of 1-Phenylcyclopentane-1-carbonyl chloride and 1-phenylcyclobutanecarbonyl chloride. BenchChem Technical Guides. Link

  • Jeffery, J. E., et al. (1998). Synthesis of Sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research.
  • Sigma-Aldrich . (2025). Product Specification: 1-Phenyl-1-cyclopropanecarboxylic acid. Link

  • NIST Chemistry WebBook . (2025). cis-1-Phenylcyclopropane-2-carboxylic acid Thermochemistry. National Institute of Standards and Technology.[2] Link

Sources

Structural Analysis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS: 151157-51-6) represents a specialized class of "conformationally locked" building blocks in medicinal chemistry.[1] Unlike flexible acyclic analogs or highly strained cyclopropanes, this scaffold offers a unique balance of metabolic stability (via the gem-dimethyl blockade) and defined vector orientation (via the puckered cyclobutane ring).

This guide provides a technical deep-dive into the structural characterization, synthesis, and comparative performance of this scaffold, designed for researchers optimizing lead compounds for potency and metabolic resistance.[1]

Structural Analysis & Conformational Dynamics

The "Puckered" Conformation

Cyclobutane is rarely planar. To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a "puckered" or "butterfly" conformation.

  • Puckering Angle (

    
    ):  Typically 25°–35° deviation from planarity.
    
  • Substituent Effect: The introduction of the bulky gem-dimethyl group at C3 and the quaternary center at C1 significantly increases the energy barrier for ring inversion. This "locks" the phenyl and carboxylic acid groups into distinct pseudo-axial/pseudo-equatorial orientations, unlike the rapid flipping observed in unsubstituted cyclobutanes.

Spectroscopic Signatures
  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • The gem-dimethyl groups often appear as two distinct singlets (approx.[1]

      
       1.20 and 1.35 ppm) if the ring inversion is slow on the NMR timescale or if the phenyl ring exerts a strong anisotropic effect on the cis-methyl group.[1]
      
    • The methylene protons (H2/H4) appear as an AB quartet or complex multiplets due to the rigid roof-shape of the ring, typically in the

      
       2.4–3.0 ppm range.[1]
      
  • X-Ray Crystallography:

    • C1–C3 Distance: ~2.15 Å (Transannular).

    • Bond Angles: Internal C-C-C angles are compressed to ~88°, while the external C1-C(O)O angle is expanded, relieving steric crowding between the phenyl ring and the carbonyl oxygen.

Bioisosteric Mapping

This scaffold serves as a bioisostere for:

  • Tert-Butyl Group: The gem-dimethyl cyclobutane mimics the steric bulk of a t-butyl group but extends the vector of the carboxylic acid.[1]

  • Ortho-Substituted Aromatics: The rigid arrangement mimics the restricted rotation of ortho-substituted biaryls.[1]

Comparative Performance Analysis

The following table contrasts 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid with its common structural alternatives.

Feature3,3-Dimethyl-cyclobutane (Target)1-Phenyl-cyclopropane Acyclic Analog (Gem-dimethyl)
Ring Strain ~26.4 kcal/mol~27.5 kcal/mol~0 kcal/mol
Conformational Freedom Restricted (Puckered) Rigid (Planar)Highly Flexible (Rotatable)
Metabolic Stability High (C3 blocked by Me

)
Moderate (Ring opening risk)Low (Benzylic/Alkyl oxidation)
Lipophilicity (cLogP) ~3.2~2.4~3.0
Solubility LowModerateModerate
Vector Geometry ~175° (Butterfly)180° (Planar)Variable

Key Insight: The gem-dimethyl group at C3 is critical.[1] In unsubstituted cyclobutanes, the C3 position is a "metabolic soft spot" prone to oxidation. The 3,3-dimethyl substitution blocks this site, significantly extending the half-life (


) in microsomal stability assays.[1]

Experimental Protocols

Synthesis Workflow (Double Alkylation Strategy)

The most robust route utilizes 1,3-dibromo-2,2-dimethylpropane to construct the ring via a double alkylation of ethyl phenylacetate.[1]

Reagents:

  • Ethyl phenylacetate (1.0 eq)

  • 1,3-Dibromo-2,2-dimethylpropane (1.1 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

  • Solvent: DMF (Anhydrous) or DMSO/Ether mix

Protocol:

  • Activation: Suspend NaH (2.5 eq) in anhydrous DMF at 0°C under Argon.

  • Addition: Dropwise add Ethyl phenylacetate (1.0 eq). Stir for 30 min to generate the enolate.

  • Cyclization: Add 1,3-dibromo-2,2-dimethylpropane (1.1 eq) slowly.

  • Heating: Warm to RT, then heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1] Wash with LiCl (5%) to remove DMF.[1] Dry over MgSO
    
    
    
    .
  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H

    
    O (3:1:1). Add LiOH (3.0 eq) and heat to 50°C for 2 hours. Acidify with 1M HCl to pH 2.[1]
    
  • Purification: Recrystallize from Hexanes/EtOAc to obtain the pure acid.

Crystallization for Structural Analysis

To obtain X-ray quality crystals:

  • Dissolve 20 mg of the acid in minimal hot ethanol.

  • Add water dropwise until slight turbidity appears.

  • Add a single drop of ethanol to clear the solution.

  • Allow to stand at 4°C for 48 hours. Slow evaporation yields prism-like crystals suitable for diffraction.[1]

Visualizations

Synthesis & Conformational Logic

The following diagram illustrates the synthetic pathway and the resulting conformational equilibrium.

G Start Ethyl Phenylacetate (Planar Enolate) Inter Cyclization Intermediate Start->Inter NaH, DMF Enolate Formation Reagent 1,3-Dibromo- 2,2-dimethylpropane Reagent->Inter Double Alkylation Product 3,3-Dimethyl-1-phenyl- cyclobutane-1-COOH Inter->Product Hydrolysis (LiOH) ConfA Pucker A (Ph Pseudo-Eq) Product->ConfA Major Conformer (Steric Control) ConfB Pucker B (Ph Pseudo-Ax) Product->ConfB Minor Conformer ConfA->ConfB Ring Inversion (High Barrier)

Caption: Synthetic route via double alkylation and the subsequent conformational equilibrium dominated by the steric bulk of the gem-dimethyl and phenyl groups.[1]

References

  • Fluorochem . 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid Product Page. Available at:

  • BenchChem . Synthesis of 1,3-Dibromo-2,2-dimethylpropane and Cyclobutane Derivatives. Available at:

  • ACS Publications . Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. J. Org.[1][2] Chem. 2006.[1][2] Available at:

  • PubChem . 3,3-Dimethylcyclobutanecarboxylic acid Compound Summary. Available at:

  • Chemical Book . 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid Properties. Available at:

Sources

Cross-reactivity studies involving 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cross-Reactivity Profiling of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Executive Summary & Application Context

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (DPCCA) (CAS: 151157-51-6) is a critical pharmacophore building block and potential metabolite marker in the development of cyclobutane-containing therapeutics. Its structural rigidity, conferred by the gem-dimethyl substitution on the cyclobutane ring, makes it a unique hapten for immunogen design but also a challenging interferent in assays targeting structurally related analogs (e.g., des-methyl or halogenated variants).

This guide provides a rigorous framework for evaluating the cross-reactivity (CR) of DPCCA. We compare its detection characteristics across two primary analytical platforms—Competitive ELISA and LC-MS/MS —to assist researchers in selecting the appropriate methodology for pharmacokinetic (PK) and toxicology studies.

Core Objective: Quantify the specificity of assays detecting DPCCA and determine the extent of interference from structural analogs.

Comparative Analysis: Analytical Platforms

The following table contrasts the performance of Immunoassay (ELISA) versus Mass Spectrometry (LC-MS/MS) for DPCCA analysis, supported by typical validation data ranges.

FeatureCompetitive ELISA (Polyclonal Ab) LC-MS/MS (MRM Mode) Verdict
Primary Mechanism Steric/Electronic Epitope RecognitionMass-to-Charge (m/z) & FragmentationLC-MS/MS wins on specificity
Cross-Reactivity Risk High (15–40% with un-methylated analogs)Negligible (< 0.1% with proper separation)ELISA requires rigorous CR testing
Sensitivity (LLOQ) ~0.1 – 1.0 ng/mL0.01 – 0.05 ng/mLLC-MS/MS is more sensitive
Throughput High (96/384-well plates)Medium (Serial injection)ELISA wins on volume
Cost per Sample Low (<$5)High (>$50)ELISA is cost-effective for screening

Scientist's Insight: While LC-MS/MS is the "Gold Standard" for specificity, ELISA remains the workhorse for high-throughput screening. However, the gem-dimethyl group on DPCCA induces significant steric hindrance. Antibodies raised against the non-methylated analog (1-phenylcyclobutanecarboxylic acid) often exhibit low cross-reactivity (<5%) to DPCCA, leading to false negatives if the assay is not specifically tuned.

Experimental Protocol: Determining Cross-Reactivity

This protocol adheres to CLSI EP07 and FDA Bioanalytical Method Validation guidelines. It is designed to calculate the % Cross-Reactivity (%CR) of DPCCA against specific structural analogs.

Phase A: Reagent Preparation
  • Reference Standard: Dissolve 10 mg of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (Purity >97%) in 1 mL DMSO to create a 10 mg/mL stock.

    • Note: The carboxylic acid moiety requires pH buffering; ensure final assay buffer is pH 7.4.

  • Select Cross-Reactants (Analogs):

    • Analog A: 1-Phenylcyclobutanecarboxylic acid (Lacks dimethyl group).

    • Analog B: 1-(4-Chlorophenyl)cyclobutanecarboxylic acid (Halogenated).

    • Analog C: Benzoic Acid (Metabolic fragment).

Phase B: Spiking & Assay (ELISA Focus)
  • Dose-Response Curve Generation:

    • Prepare serial dilutions of DPCCA (Target) from 0.01 to 1000 ng/mL.

    • Prepare serial dilutions of Analogs A, B, and C over the same range (or higher, up to 10,000 ng/mL).

  • Incubation:

    • Add 50 µL of sample to anti-DPCCA antibody-coated wells.

    • Incubate for 60 min at 37°C.

    • Wash 3x with PBS-T.

    • Add HRP-conjugate and develop with TMB substrate.

  • Data Acquisition: Measure Absorbance at 450 nm.

Phase C: Calculation of % Cross-Reactivity

Calculate %CR at the IC50 (50% Inhibitory Concentration) point of the standard curve.



Interpretation:

  • %CR > 20%: Significant interference. Assay is not specific.

  • %CR < 1%: Highly specific.

Supporting Experimental Data (Simulated Validation)

The following data illustrates a typical cross-reactivity profile for an antibody raised specifically against DPCCA.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
DPCCA (Target) 12.5 100% Reference
Analog A (Un-methylated)250.05.0%Low Interference (Steric Check)
Analog B (4-Chloro)1,250.01.0%Negligible
Analog C (Benzoic Acid)>10,000<0.1%No Interaction

Key Finding: The 3,3-dimethyl substitution provides a critical "steric lock." Antibodies recognizing this motif generally reject un-methylated analogs, ensuring high specificity. However, if using a generic "cyclobutane" antibody, DPCCA may barely register due to this same steric bulk.

Visualization: Cross-Reactivity Validation Workflow

The following diagram outlines the decision logic for validating DPCCA assays.

CR_Validation_Workflow Start Start: DPCCA Assay Validation Select_Analogs Select Structural Analogs (e.g., 1-phenylcyclobutane-1-COOH) Start->Select_Analogs Run_ELISA Run Competitive ELISA (Serial Dilutions) Select_Analogs->Run_ELISA Calc_IC50 Calculate IC50 Values Run_ELISA->Calc_IC50 Calc_CR Calculate % Cross-Reactivity (Target IC50 / Analog IC50) Calc_IC50->Calc_CR Decision Is %CR > 20%? Calc_CR->Decision Pass PASS: Method Validated Proceed to PK Studies Decision->Pass No Fail FAIL: High Interference Decision->Fail Yes Mitigation Mitigation Strategy: 1. Switch to LC-MS/MS 2. Reisolate Monoclonal Ab Fail->Mitigation

Caption: Workflow for determining the specificity of immunoassays targeting 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

References

  • Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. CLSI. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 215106: 3,3-Dimethylcyclobutanecarboxylic acid. (Structural Reference for Analogs). PubChem.[1][2][3] [Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) for Handling 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Executive Safety Summary

Chemical Identity:

  • Chemical Name: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid[1][2][3][4][5][6][7][8][9][10][11][12]

  • CAS Number: [151157-51-6][1][2][3][4][5][6][7][8][9][10][11][12]

  • Molecular Formula: C₁₃H₁₆O₂[9][10]

  • Molecular Weight: 204.27 g/mol

  • Physical State: Solid (White to off-white powder/crystalline)

Core Safety Directive: As a carboxylic acid derivative with a lipophilic phenyl-cyclobutane core, this compound presents a dual hazard profile: chemical acidity (potential for severe eye damage and skin irritation) and bioavailability (potential for systemic absorption). Treat as a Category 2 Skin/Eye Irritant at minimum, with precautionary protocols for Acute Toxicity (Oral/Inhalation) until specific toxicological data rules otherwise.

Risk Assessment & Hazard Logic

Effective PPE selection relies on understanding the mechanism of potential injury.

Hazard ClassMechanistic RiskCritical PPE Requirement
Acidic Functionality (COOH)Proton donation upon contact with mucous membranes causes protein denaturation and tissue coagulation. High risk to corneal tissue. Chemical Splash Goggles (Not safety glasses).
Lipophilic Core (Phenyl+Cyclobutane)The non-polar region facilitates transport across the dermal barrier. Skin contact may result in delayed systemic absorption.Nitrile Gloves (Minimum 0.11 mm thickness).
Physical State (Fine Solid)Electrostatic dust generation during weighing can lead to inhalation. Particle size <10µm can penetrate deep lung tissue.Engineering Control (Fume Hood) or N95 Respirator.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable protection standards for handling CAS 151157-51-6.

A. Eye & Face Protection (Non-Negotiable)
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

    • Why: Safety glasses with side shields offer insufficient protection against airborne dusts or liquid splashes that can seep around the lenses. As an acid, contact with the eye requires immediate, unimpeded irrigation; prevention is far superior.

  • High-Volume/Synthesis: Face Shield (8-inch) worn over goggles.

    • Trigger: Handling quantities >5g or performing vigorous exothermic reactions (e.g., acid chloride formation).

B. Hand Protection
  • Primary Material: Nitrile Rubber (NBR).

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling.

  • Double Gloving Protocol: Required when dissolving the solid in organic solvents (DCM, THF, Ethyl Acetate).

    • Logic: Solvents act as a vehicle, carrying the dissolved acid through the glove material. The outer glove protects against the solvent; the inner glove protects against the solute.

  • Inspection: Check for pinholes by inflating the glove with air prior to use.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).

    • Directive: All weighing and open-vessel manipulations must occur inside the hood.

  • Secondary Control (Hood Failure/Maintenance): P100 / N95 Particulate Respirator.

    • Note: Only sufficient for solid dust. If dissolved in volatile solvents, a half-face respirator with Organic Vapor (OV) cartridges is required.

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends (polyester) that can melt into skin upon contact with fire or strong exothermic splashes.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Objective: Prevent inhalation of electrostatic dust.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free weighing funnel and a secondary containment tray.

  • PPE Check: Goggles ON, Nitrile gloves ON.

  • Transfer: Use a micro-spatula. Do not pour directly from the stock bottle.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.

Protocol B: Reaction Setup (Solution State)
  • Objective: Prevent splash and dermal absorption.

  • Solvent Choice: When dissolving CAS 151157-51-6, assume the solution is more hazardous than the solid due to enhanced skin permeability.

  • Addition: Add solid to solvent slowly. If using coupling reagents (e.g., EDC, HATU) or thionyl chloride, expect gas evolution (HCl/SO₂).

  • Active Venting: Keep the sash as low as possible (elbow height) to act as a physical barrier.

Emergency Response & Disposal

Spill Cleanup Logic
  • Solid Spill:

    • Isolate: Evacuate the immediate area of unnecessary personnel.

    • Protect: Don N95 respirator and double gloves.

    • Contain: Cover with wet paper towels to prevent dust dispersion.

    • Clean: Scoop up wet material into a waste container. Wipe surface with 10% Sodium Carbonate (Na₂CO₃) solution to neutralize residual acid.

  • Solution Spill:

    • Absorb: Use a universal absorbent pad or vermiculite.

    • Neutralize: Treat the area with a weak base (Sodium Bicarbonate) if the solvent is non-flammable.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (unless part of a controlled neutralization protocol).

  • Labeling: Clearly mark container: "Contains 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid - Irritant/Acid."

Visualizations

Figure 1: PPE Selection Decision Logic

This flowchart guides the researcher through dynamic PPE adjustments based on the experimental state.

PPE_Selection Start Start: Handling CAS 151157-51-6 State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Dust_Risk Risk: Inhalation of Dust Solid->Dust_Risk Solvent_Risk Risk: Splash + Dermal Absorption Solution->Solvent_Risk Solid_PPE REQ: Goggles + Nitrile Gloves + Fume Hood Dust_Risk->Solid_PPE Solvent_Type Is Solvent Volatile/Toxic? (e.g., DCM, THF) Solvent_Risk->Solvent_Type Standard_Soln No (e.g., Water/Ethanol) Solvent_Type->Standard_Soln Volatile_Soln Yes Solvent_Type->Volatile_Soln Soln_PPE_Std REQ: Goggles + Nitrile Gloves Standard_Soln->Soln_PPE_Std Soln_PPE_High REQ: Goggles + Double Gloves + Fume Hood (Mandatory) Volatile_Soln->Soln_PPE_High

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent vehicle risks.

Figure 2: Exposure Response Workflow

Immediate actions to take in the event of accidental contact.

Exposure_Response Exposure Accidental Exposure Type Identify Contact Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Eye_Action Flush 15 mins (Eyewash) Lift Eyelids Eye->Eye_Action Skin_Action Remove Contaminated Clothing Wash with Soap/Water 15 mins Skin->Skin_Action Inhale_Action Move to Fresh Air Seek Medical if Dyspnea Inhale->Inhale_Action Medical Seek Medical Attention (Bring SDS/CAS Info) Eye_Action->Medical Skin_Action->Medical Inhale_Action->Medical

Caption: Step-by-step emergency response protocol for eye, skin, and inhalation exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.